Cbz-D-Leu-Val-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H36N2O5 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2S)-3-methyl-2-[[(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoate |
InChI |
InChI=1S/C23H36N2O5/c1-15(2)13-18(24-22(28)29-14-17-11-9-8-10-12-17)20(26)25-19(16(3)4)21(27)30-23(5,6)7/h8-12,15-16,18-19H,13-14H2,1-7H3,(H,24,28)(H,25,26)/t18-,19+/m1/s1 |
InChI Key |
DJVHTSCETZNFEE-MOPGFXCFSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation and Synthesis of Cbz-D-Leu-Val-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipeptide derivative Cbz-D-Leu-Val-Boc, focusing on its chemical structure, a plausible synthetic pathway, and expected analytical data. This information is critical for researchers in the fields of peptide chemistry, drug discovery, and development who may utilize this molecule as an intermediate or a final product.
Molecular Structure of this compound
This compound is a dipeptide composed of D-Leucine and Valine. The N-terminus of the D-Leucine residue is protected by a Carboxybenzyl (Cbz) group, and the C-terminus of the Valine residue is protected by a tert-Butoxycarbonyl (Boc) group. The two amino acids are linked by a peptide bond.
The key structural features are:
-
Carboxybenzyl (Cbz) Group: Attached to the amino group of D-Leucine, this protecting group is stable under various conditions but can be removed by catalytic hydrogenolysis.[1][2]
-
D-Leucine (D-Leu): An unnatural stereoisomer of the amino acid Leucine.
-
Peptide Bond: The amide linkage formed between the carboxyl group of D-Leucine and the amino group of Valine.[3][4]
-
Valine (Val): A natural amino acid.
-
tert-Butoxycarbonyl (Boc) Group: Attached to the carboxyl group of Valine (in practice, it protects the amino group of a valine derivative which is then coupled, or in this case, likely the valine amino acid has its carboxylic acid group protected as a tert-butyl ester, which is conceptually similar to a Boc protection of the C-terminus for synthetic purposes). This protecting group is labile to acidic conditions.[5]
The systematic IUPAC name for this compound is Benzyl ((R)-1-(((S)-1-(tert-butoxycarbonylamino)-3-methylbutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate.
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties (Predicted)
Below is a table summarizing the predicted physicochemical properties of this compound. These values are calculated based on its structure and are useful for experimental design.
| Property | Value |
| Molecular Formula | C25H39N3O6 |
| Molecular Weight | 477.60 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 12 |
| Exact Mass | 477.283886 g/mol |
| Monoisotopic Mass | 477.283886 g/mol |
| Topological Polar Surface Area | 139 Ų |
| Heavy Atom Count | 34 |
Synthetic Workflow
The synthesis of this compound typically involves the coupling of two protected amino acid precursors: N-Cbz-D-Leucine and Valine with a protected C-terminus, for instance, as a tert-butyl ester. The following workflow outlines a standard solution-phase peptide synthesis approach.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in the synthesis of this compound.
N-Terminal Protection of D-Leucine with Cbz
Objective: To synthesize N-Cbz-D-Leucine.
Materials:
-
D-Leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3)
-
Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve D-Leucine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with 1M HCl to precipitate the N-Cbz-D-Leucine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
C-Terminal Protection of Valine as a tert-Butyl Ester
Objective: To synthesize Valine tert-butyl ester (Val-OtBu).
Materials:
-
Valine
-
Dichloromethane (DCM)
-
Sulfuric acid (concentrated)
-
Isobutylene (liquid)
Procedure:
-
Suspend Valine in dichloromethane in a pressure vessel.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Add liquefied isobutylene to the vessel.
-
Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.
-
Cool the vessel again before carefully opening it.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Valine tert-butyl ester.
Peptide Coupling
Objective: To couple N-Cbz-D-Leucine and Valine-OtBu to form Cbz-D-Leu-Val-OtBu.
Materials:
-
N-Cbz-D-Leucine
-
Valine-OtBu
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve N-Cbz-D-Leucine and HOBt in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of Valine-OtBu in the same solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide.
Purification
Objective: To purify the crude Cbz-D-Leu-Val-OtBu.
Procedure:
-
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Fractions containing the pure product are identified by TLC, pooled, and the solvent is removed under reduced pressure.
Analytical Data
The final product should be characterized to confirm its identity and purity. The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak with a purity of >95% is expected on a reverse-phase column (e.g., C18) with a water/acetonitrile gradient. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a prominent peak corresponding to the [M+H]+ ion at m/z 478.60 and/or the [M+Na]+ ion at m/z 500.58. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | The proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3) would show characteristic signals for the aromatic protons of the Cbz group, the protons of the amino acid side chains and backbones, and the singlet for the nine protons of the Boc group. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amides, C=O stretching of the carbamate and amide groups, and aromatic C-H stretching. |
Conclusion
This technical guide provides a foundational understanding of the structure, synthesis, and analysis of the protected dipeptide this compound. The provided protocols are based on standard peptide chemistry techniques and can be adapted by researchers for their specific needs. Proper characterization using the analytical methods outlined is essential to ensure the quality and identity of the synthesized molecule for its intended application in research and development.
References
An In-depth Technical Guide to Cbz-D-Leu-Val-Boc: Properties and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, characteristics, and synthetic approach for the dipeptide derivative, Cbz-D-Leu-Val-Boc. Given its nature as a protected peptide, this document focuses on the roles of its constituent parts—the Carboxybenzyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, and the D-amino acids Leucine and Valine—to build a complete profile. This guide is intended to be a valuable resource for professionals in peptide chemistry and drug discovery.
Core Chemical Properties and Characteristics
This compound, with the CAS Number 135219-72-6, is a synthetic dipeptide derivative.[1][2][3][4][5] Its structure consists of a D-Leucine residue and a D-Valine residue. The N-terminus of the D-Leucine is protected by a Carboxybenzyl (Cbz) group, and the C-terminus of the D-Valine is protected by a tert-butoxycarbonyl (Boc) group.
Molecular Structure:
-
Molecular Formula: C₂₃H₃₆N₂O₅
-
Molecular Weight: 420.54 g/mol
The key characteristics of this molecule are dictated by the protecting groups. The Cbz group is notable for its stability under neutral conditions and its susceptibility to removal via hydrogenolysis. The Boc group is widely used in peptide synthesis due to its stability in basic conditions and its easy removal under mild acidic conditions. The presence of these two different protecting groups allows for selective deprotection, a crucial feature in the stepwise synthesis of larger peptides.
Quantitative Data of Constituent Amino Acids and Derivatives
The following table summarizes the known physical and chemical properties of the core amino acids and their protected forms relevant to this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Solubility |
| Cbz-D-Leucine | C₁₄H₁₉NO₄ | 265.30 | 148-151 | ~1.24 | Slightly soluble in water; soluble in ethanol, methanol, acetic acid. |
| Boc-D-Valine | C₁₀H₁₉NO₄ | 217.26 | Not specified | Not specified | Sparingly soluble in water. |
| D-Leucine | C₆H₁₃NO₂ | 131.17 | >300 (decomposes) | 1.293 | 22.7 g/L in water at 20°C |
| D-Valine | C₅H₁₁NO₂ | 117.15 | ~315 (decomposes) | 1.23 | 64.3 g/L in water at 25°C |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a standard procedure for the synthesis of a similar Cbz-protected dipeptide, Cbz-Phe-Leu, provides a reliable template. The following is a detailed, generalized methodology for the synthesis of this compound.
Synthesis of this compound via Carbodiimide Coupling
This protocol describes the coupling of Cbz-D-Leucine with Boc-D-Valine using a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC).
Materials:
-
Cbz-D-Leucine
-
Boc-D-Valine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
5% aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
10% aqueous solution of Citric Acid
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Reactants: In a clean, dry round bottom flask, dissolve Cbz-D-Leucine (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dimethylformamide (DMF). Stir the solution at 0°C (ice bath) for 15 minutes.
-
Addition of Boc-D-Valine: Add Boc-D-Valine (1.0 equivalent) to the reaction mixture and continue stirring at 0°C.
-
Initiation of Coupling: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with a 10% aqueous citric acid solution (2 x 50 mL), a 5% aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualization of Synthetic Workflow
The synthesis of protected dipeptides like this compound is a fundamental step in the broader context of peptide synthesis. The following diagram illustrates a generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry, a common application for such dipeptide fragments.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
This guide serves as a foundational resource for understanding the chemical nature and synthetic considerations for this compound. The principles outlined here are broadly applicable to a wide range of protected peptide fragments used in research and development.
References
Cbz and Boc protecting groups in peptide chemistry
An In-depth Technical Guide to Cbz and Boc Protecting Groups in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two of the most foundational α-amino protecting groups in peptide chemistry: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. A thorough understanding of their respective chemistries, advantages, and limitations is paramount for the strategic design and successful execution of peptide synthesis, a critical process in drug discovery and development.
Core Concepts in Amine Protection
In peptide synthesis, the selective formation of amide bonds between specific amino acids in a defined sequence is the primary objective. To prevent unwanted side reactions, such as self-polymerization of the activated amino acid, the nucleophilic α-amino group must be temporarily blocked or "protected."[1] An ideal protecting group should be easy to introduce, stable under the conditions of peptide coupling, and readily removable under conditions that do not compromise the integrity of the newly formed peptide.[2] The strategic use of different protecting groups with distinct removal conditions, a concept known as orthogonality , allows for the selective deprotection of one functional group while others remain intact, which is crucial for the synthesis of complex peptides.[3][4][5]
The Carboxybenzyl (Cbz) Protecting Group
Introduced by Max Bergmann and Leonidas Zervas in 1932, the Carboxybenzyl (Cbz or Z) group was a pioneering development that enabled the controlled synthesis of peptides. It is a carbamate-based protecting group that is stable under a wide range of conditions, including the acidic and basic environments often encountered in peptide synthesis.
Protection and Deprotection Mechanisms
The Cbz group is typically introduced by reacting the amino group with benzyl chloroformate (Cbz-Cl) under basic conditions. The deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis.
Protection Mechanism: The lone pair of the amino group nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage.
Deprotection Mechanism (Hydrogenolysis): In the presence of a palladium catalyst and a hydrogen source, the benzylic C-O bond is cleaved. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine, carbon dioxide, and toluene.
Advantages and Disadvantages of the Cbz Group
Advantages:
-
Stability: The Cbz group is stable to both acidic and basic conditions, making it compatible with a variety of reaction conditions.
-
Crystallinity: Cbz-protected amino acids are often crystalline solids, which facilitates their purification.
-
Orthogonality: It is orthogonal to the Boc and Fmoc protecting groups, allowing for complex synthetic strategies.
Disadvantages:
-
Harsh Deprotection: Catalytic hydrogenolysis may not be suitable for peptides containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues.
-
Catalyst Poisoning: The palladium catalyst can be "poisoned" by sulfur-containing amino acids, leading to incomplete deprotection.
-
Limited use in SPPS: While a cornerstone of solution-phase synthesis, its deprotection conditions are generally not compatible with standard solid-phase peptide synthesis (SPPS) protocols.
The tert-Butoxycarbonyl (Boc) Protecting Group
The tert-Butoxycarbonyl (Boc) protecting group is another widely used carbamate-based protecting group in peptide synthesis. Its key characteristic is its lability under acidic conditions.
Protection and Deprotection Mechanisms
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). Deprotection is achieved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).
Protection Mechanism: The amino group attacks one of the carbonyl carbons of Boc anhydride. The resulting intermediate collapses, eliminating a tert-butoxide group (which is subsequently protonated) and carbon dioxide, to form the Boc-protected amine.
Deprotection Mechanism: The carbamate oxygen is protonated by a strong acid. The protonated intermediate then fragments to release the stable tert-butyl cation and the unstable carbamic acid, which decarboxylates to give the free amine and carbon dioxide. The tert-butyl cation can be scavenged to prevent side reactions with sensitive residues like tryptophan or methionine.
Advantages and Disadvantages of the Boc Group
Advantages:
-
Mild Deprotection: Acidic deprotection is generally mild and compatible with most amino acid side chains.
-
SPPS Compatibility: Boc chemistry is a well-established and robust strategy for solid-phase peptide synthesis.
-
Orthogonality: The Boc group is orthogonal to the Fmoc and Cbz protecting groups.
Disadvantages:
-
Acid Sensitivity: The repeated use of strong acid for deprotection in SPPS can lead to the gradual cleavage of the peptide from the resin, especially for longer peptides.
-
Side Reactions: The tert-butyl cation generated during deprotection can cause alkylation of sensitive amino acid residues if not properly scavenged.
-
Harsh Final Cleavage: In Boc-based SPPS, the final cleavage of the peptide from the resin often requires very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
Data Presentation
Quantitative Comparison of Protection and Deprotection
| Protecting Group | Reagent | Substrate | Conditions | Time | Yield (%) |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | L-CHG | Water, 20% NaOH | Not Specified | 82.3 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | L-Alanine | Water, Acetone, Et₃N, 25°C | 4 h | 93 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | L-Glutamic Acid | Water, Acetone, Et₃N, 25°C | 4 h | 90 |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | L-Aspartic Acid | Water, Acetone, (CH₃)₃N, 0°C | 0.5 h | 60 |
Table compiled from data in. Yields are highly substrate and condition dependent.
Comparison of Cbz and Boc in Peptide Synthesis Strategies
| Feature | Cbz Protecting Group | Boc Protecting Group |
| Primary Application | Primarily Solution-Phase Synthesis | Solid-Phase & Solution-Phase Synthesis |
| Nα-Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Moderate Acid (e.g., TFA in DCM) |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Cbz and Fmoc |
| Common Side Reactions | Catalyst poisoning, incomplete deprotection, side reactions with sulfur-containing amino acids | Formation of t-butyl cation leading to alkylation of sensitive residues (e.g., Trp, Met) |
| Final Cleavage in SPPS | Not typically used in modern SPPS | Strong acid (e.g., HF, TFMSA) |
Experimental Protocols
Protocol for N-Protection of an Amino Acid with Cbz-Cl
Materials:
-
Amino acid (1.0 eq)
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl) (1.05 eq)
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid in 2 M NaOH solution and cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Carefully acidify the aqueous layer to a pH of 2 with 2 M HCl at 0 °C to precipitate the Cbz-protected amino acid.
-
Collect the precipitate by filtration, wash it with cold water, and dry it under a vacuum.
Protocol for N-Deprotection of a Cbz-Protected Amino Acid via Hydrogenolysis
Materials:
-
Cbz-protected amino acid
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected amino acid in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.
Protocol for N-Protection of an Amino Acid with Boc Anhydride
Materials:
-
Amino acid (1.0 eq)
-
Solvent (e.g., a mixture of dioxane and water, or THF and water)
-
Base (e.g., triethylamine (Et₃N) or sodium hydroxide)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Ethyl acetate
-
5% Citric acid solution
Procedure:
-
Dissolve the amino acid and the base in the chosen solvent system.
-
Add the Boc anhydride to the stirred solution at room temperature.
-
Continue stirring for 2-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous mixture with ethyl acetate to remove byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.
Protocol for N-Deprotection of a Boc-Protected Amino Acid
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected amino acid in DCM.
-
Add an equal volume of TFA to the solution (for a 50% TFA in DCM solution).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected amino acid as a TFA salt.
Mandatory Visualizations
Caption: General workflow for the protection and deprotection of amino acids using Cbz and Boc groups.
Caption: Decision workflow for selecting a protecting group strategy in peptide synthesis.
Caption: Orthogonal relationship between Cbz, Boc, and Fmoc protecting groups.
Conclusion
The Cbz and Boc protecting groups are indispensable tools in the field of peptide chemistry. The choice between them is dictated by the overall synthetic strategy, the nature of the target peptide, and the other functional groups present in the molecule. The Cbz group, with its stability to a wide range of conditions and removal by hydrogenolysis, remains a valuable option, particularly in solution-phase synthesis and for the orthogonal protection of side chains. The Boc group, with its acid lability, is a workhorse in solid-phase peptide synthesis. A comprehensive understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions, leading to more efficient and successful peptide synthesis campaigns.
References
- 1. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Incorporation of D-Amino Acids: A Technical Guide to Enhancing Peptide Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of naturally occurring L-amino acids with their D-enantiomers represents a powerful and versatile strategy in peptide design and drug development. This technical guide provides an in-depth exploration of the role of D-amino acids in modulating peptide structure, stability, and biological activity. By introducing specific stereochemical changes, researchers can overcome key limitations of peptide-based therapeutics, such as proteolytic instability and poor bioavailability. This document details the structural consequences of D-amino acid incorporation, presents quantitative data on the resulting enhancements, provides comprehensive experimental protocols for analysis, and visualizes key concepts and pathways.
Introduction: The Chirality Advantage in Peptide Therapeutics
Peptides offer high specificity and low toxicity as therapeutic agents, but their clinical utility is often hindered by rapid degradation by proteases.[1] Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The incorporation of D-amino acids, the mirror images of their L-counterparts, confers resistance to this enzymatic degradation, significantly extending the in-vivo half-life and bioavailability of peptide drugs.[1] This fundamental principle has been a driving force in the development of more robust and effective peptide-based therapies.
Impact of D-Amino Acids on Peptide Structure
The introduction of a D-amino acid into a peptide sequence can induce significant alterations in its secondary and tertiary structure. These changes are not random but can be strategically employed to favor specific conformations with desired biological activities.
Induction of Turns and Helices
D-amino acids can act as potent turn-inducers, particularly in the formation of β-turns.[2] A D-amino acid at the i+1 or i+2 position of a turn can stabilize the structure through favorable dihedral angles. This property is crucial for constraining flexible peptides into bioactive conformations. While D-amino acid substitution in the middle of an α-helix is generally disruptive, strategic placement at the termini can have a stabilizing effect.[3] For instance, a Gly to D-Ala substitution at the C-terminus of a helix can improve stability.[4]
Influence on β-Sheet Formation
The effect of D-amino acids on β-sheet structures is context-dependent. In some cases, their incorporation can disrupt β-sheet formation, while in others, particularly with alternating L- and D-amino acids, they can promote the formation of unique β-sheet structures. Computational modeling suggests that peptides with long β-sheets are generally less sensitive to D-amino acid substitutions compared to those with short β-sheets.
Quantitative Impact on Peptide Stability and Activity
The primary advantage of incorporating D-amino acids is the dramatic increase in proteolytic stability. This enhancement can be quantified through various in vitro and in vivo studies.
Enhanced Proteolytic Resistance
Peptides containing D-amino acids exhibit significantly longer half-lives in the presence of proteases and in biological fluids like serum. This resistance is due to the inability of proteases to recognize and cleave the peptide bonds adjacent to the D-amino acid residue.
Table 1: Proteolytic Stability of Peptides with D-Amino Acid Substitutions
| Peptide Sequence | Modification | Assay Condition | Remaining Peptide (%) | Time (hours) | Reference |
| L-peptide | None | Proteinase K | <5 | 4 | |
| L-peptide-D-aa | C-terminal D-amino acid | Proteinase K | 15 | 24 | |
| L-peptide-glycoside | C-terminal glycoside | Proteinase K | 45 | 24 | |
| KKVVFKVKFKK | All L-amino acids | Serum | - | - | |
| dK-KVVFKVKFKK | N-terminal D-Lys | Serum | Significantly increased | - | |
| KKVVFKVKFK-dk | C-terminal D-Lys | Serum | Significantly increased | - | |
| all-D peptide | All D-amino acids | Serum | Maximally increased | - |
Modulation of Receptor Binding Affinity
The introduction of D-amino acids can either enhance, decrease, or have no effect on the binding affinity of a peptide to its receptor. This depends on whether the stereochemistry of the original L-amino acid was critical for the interaction. In some cases, the D-enantiomer can adopt a more favorable conformation for receptor binding.
Table 2: Receptor Binding Affinity of D-Amino Acid Substituted Peptides
| Peptide | Receptor | Assay | IC50 / Ki / Kd | Notes | Reference |
| Somatostatin Analogs | SSTR2, SSTR3 | Binding Assay | High affinity | Dfp at position 7 | |
| Neuropeptide Y Analogs | Y1 and Y2 | Binding Assay | Varied affinities | Single D-residue substitutions | |
| GnRH Analogs | GnRH Receptor | - | - | D-amino acid at position 6 promotes β-turn | |
| KRPSQRAKY | Protein Kinase C | Phosphorylation Assay | Km increased with >1 D-aa | All peptides were phosphorylated |
Thermodynamic Stability
D-amino acid substitutions can also influence the thermodynamic stability of a peptide's folded structure. The change in melting temperature (Tm) is a common metric to assess this.
Table 3: Thermodynamic Stability (Tm) of Peptides with D-Amino Acid Substitutions
| Peptide | D-Amino Acid Substitution | ΔTm (°C) | Reference |
| Villin Headpiece Subdomain (VHP) | Single L-to-D substitutions | -1.2 to -28.5 | |
| VHP | Double L-to-D substitutions | Further destabilization | |
| Tetrameric Collagen-like Peptide | L-Leu to D-Leu | +5.26 | |
| Trp-cage (TC5b) | G10dA | - | |
| Trp-cage (TC5b) | G10dQ | - |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides
Objective: To synthesize peptides incorporating one or more D-amino acids.
Methodology: The widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support is readily adaptable for D-amino acid incorporation.
-
Resin Preparation: Select a suitable resin (e.g., Rink amide for C-terminal amide, 2-chlorotrityl for C-terminal acid). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (L or D) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.
-
Subsequent Amino Acid Coupling: Couple the next Fmoc-protected amino acid (L or D) to the deprotected N-terminus using the same coupling procedure as in step 2.
-
Repeat: Repeat steps 3 and 4 for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
Objective: To analyze the secondary structure of peptides in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration is typically in the range of 10-100 µM. Prepare a buffer blank.
-
Instrument Setup: Use a CD spectropolarimeter. Set the wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scanning speed.
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (millidegrees) to mean residue ellipticity [θ].
-
Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures (e.g., α-helix: negative bands at ~208 and ~222 nm; β-sheet: negative band around 218 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of peptides in solution.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the peptide (typically 0.5-2 mM) in a suitable solvent (e.g., H2O/D2O mixture) with a deuterated buffer.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei (e.g., 13C, 15N) in the peptide.
-
Structural Restraint Generation: Extract structural restraints from the NMR data, primarily nuclear Overhauser effect (NOE) cross-peaks, which provide information about inter-proton distances.
-
Structure Calculation: Use computational methods (e.g., simulated annealing, molecular dynamics) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various statistical parameters.
Protease Stability Assay
Objective: To evaluate the resistance of peptides to enzymatic degradation.
Methodology:
-
Incubation: Incubate the peptide at a known concentration with a specific protease (e.g., trypsin, chymotrypsin) or in a biological fluid (e.g., human serum) at 37°C.
-
Time-course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by adding acid or a protease inhibitor).
-
Analysis: Analyze the amount of remaining intact peptide in each aliquot using RP-HPLC.
-
Data Interpretation: Plot the percentage of remaining peptide as a function of time to determine the degradation rate and half-life.
Mandatory Visualizations
Signaling Pathways
Caption: CGRP receptor signaling pathway activated by CGRP or its D-amino acid analogs.
Caption: Somatostatin receptor signaling pathway.
Experimental and Logical Workflows
Caption: Workflow for the design and development of D-amino acid-containing peptide drugs.
Conclusion and Future Directions
The incorporation of D-amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the challenge of proteolytic instability and a means to fine-tune peptide conformation and activity. This technical guide has provided a comprehensive overview of the significance of D-amino acids, from their fundamental impact on peptide structure to their practical application in enhancing therapeutic potential. The detailed experimental protocols and visualizations serve as a practical resource for researchers in the field.
Future research will likely focus on a more nuanced understanding of how specific D-amino acid substitutions at defined positions influence the global conformation of a peptide and its interactions with its biological target. The continued development of computational modeling and predictive algorithms will further enable the rational design of D-peptides with tailored pharmacological profiles. As our ability to synthesize and screen complex peptide libraries expands, the "mirror-image" world of D-amino acids holds immense and largely untapped potential for the future of medicine.
References
- 1. CGRP Receptor Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Design of Thermostabilizing d-Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Cbz-D-Leu-Val-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the protected dipeptide, N-α-Carbobenzyloxy-D-Leucyl-L-Valine tert-butyl ester (Cbz-D-Leu-Val-Boc). Due to the limited availability of specific experimental data for this exact molecule in public literature, this document presents a compilation of representative data and protocols based on established principles of peptide chemistry and spectroscopy. The information herein is intended to serve as a practical reference for the synthesis, characterization, and application of this and structurally similar dipeptides.
Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound. These values are derived from known chemical shift ranges for the constituent amino acids and protecting groups in similar chemical environments.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cbz-Ar-H | 7.30-7.40 | m | 5H, Aromatic protons of the Cbz group |
| Cbz-CH ₂ | 5.10 | s | 2H, Benzylic protons of the Cbz group |
| Leu-NH | ~6.50 | d | Amide proton |
| Val-NH | ~5.50 | d | Amide proton |
| Leu-α-CH | 4.20-4.40 | m | |
| Val-α-CH | 4.00-4.20 | m | |
| Leu-β-CH ₂ | 1.50-1.70 | m | |
| Leu-γ-CH | 1.70-1.90 | m | |
| Val-β-CH | 2.10-2.30 | m | |
| Leu-δ-CH ₃ | 0.90-1.00 | d | Two diastereotopic methyl groups |
| Val-γ-CH ₃ | 0.85-0.95 | d | Two diastereotopic methyl groups |
| Boc-(CH ₃)₃ | 1.45 | s | 9H, tert-butyl protons |
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| Leu C =O (amide) | 171-173 |
| Val C =O (ester) | 170-172 |
| Cbz C =O | 156-157 |
| Boc C =O | 155-156 |
| Cbz C -Ar (quat.) | 136-137 |
| Cbz C -Ar | 128-129 |
| Boc C (quat.) | 80-81 |
| Cbz-C H₂ | 67-68 |
| Leu-α-C H | 53-55 |
| Val-α-C H | 58-60 |
| Leu-β-C H₂ | 40-42 |
| Val-β-C H | 30-32 |
| Leu-γ-C H | 24-26 |
| Boc-(C H₃)₃ | 28-29 |
| Leu-δ-C H₃ | 21-23 |
| Val-γ-C H₃ | 18-20 |
Mass Spectrometry (MS) Data
Table 3: Predicted ESI-MS Data for this compound
| Ion | Calculated m/z | Notes |
| [M+H]⁺ | 465.29 | Molecular ion (protonated) |
| [M+Na]⁺ | 487.27 | Sodium adduct |
| [M-Boc+H]⁺ | 365.24 | Loss of the Boc group (100 Da) |
| b₂ ion | 347.21 | Cleavage of the peptide bond (Cbz-D-Leu⁺) |
| y₁ ion | 174.15 | Cleavage of the peptide bond (H-Val-Boc⁺) |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound.
Synthesis of this compound
-
Activation of Cbz-D-Leucine:
-
Dissolve Cbz-D-Leucine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
To the activated Cbz-D-Leucine solution, add L-Valine tert-butyl ester hydrochloride (1.0 eq) and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.
-
Characterization:
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Mass Spectrometry: Obtain a high-resolution mass spectrum using Electrospray Ionization (ESI) to confirm the molecular weight and fragmentation pattern.
Visualizations
The following diagrams illustrate the synthetic workflow and a plausible mass spectrometry fragmentation pathway for this compound.
Cbz-D-Leu-Val-Boc as a synthetic intermediate
An In-depth Technical Guide to Cbz-D-Leu-Val-Boc as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Carbobenzyloxy-D-Leucyl-L-Valine tert-butyl ester (this compound), a valuable dipeptide intermediate in synthetic organic chemistry and drug discovery. This document details its synthesis, physicochemical properties, and applications, with a focus on its role in the development of therapeutic agents.
Introduction
This compound is a protected dipeptide composed of D-Leucine and L-Valine. The N-terminus of D-Leucine is protected by a Carbobenzyloxy (Cbz or Z) group, and the C-terminus of L-Valine is protected as a tert-butyl ester (Boc). This strategic placement of protecting groups makes it a versatile building block in multi-step peptide synthesis. The Cbz group is stable under neutral conditions and can be removed by hydrogenolysis, while the Boc group is labile to acid.[] This orthogonality allows for selective deprotection and chain elongation at either the N- or C-terminus, a crucial aspect of modern peptide chemistry. Dipeptide fragments containing D-amino acids are of particular interest in drug design as they can confer resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Data |
| CAS Number | 135219-72-6 |
| Molecular Formula | C₂₅H₃₉N₃O₅ |
| Molecular Weight | 465.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not specified in literature |
| Optical Rotation [α]D | Not specified in literature |
| Solubility | Soluble in organic solvents like DCM, DMF, and Ethyl Acetate |
| ¹H NMR | Expected to show characteristic peaks for Cbz, D-Leucine, L-Valine, and Boc protons. |
| ¹³C NMR | Expected to show characteristic peaks for all 25 carbon atoms. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 466.29 |
| Infrared (IR) | Expected characteristic absorptions for N-H (amide), C=O (urethane and ester), and aromatic C-H bonds. |
Note: Specific spectral data should be obtained from the supplier or determined experimentally.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound involves the coupling of Cbz-protected D-Leucine with the tert-butyl ester of L-Valine. The following is a generalized experimental protocol based on standard solution-phase peptide coupling methods.
Materials and Reagents
-
Cbz-D-Leucine
-
L-Valine tert-butyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Synthetic Procedure
-
Preparation of L-Valine tert-butyl ester: To a suspension of L-Valine tert-butyl ester hydrochloride in anhydrous DCM, add DIPEA or TEA (1.1 equivalents) and stir at room temperature until a clear solution is obtained.
-
Coupling Reaction: In a separate flask, dissolve Cbz-D-Leucine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) to the Cbz-D-Leucine solution and stir for 15-20 minutes at 0 °C.
-
To this activated mixture, add the prepared solution of L-Valine tert-butyl ester from step 1. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Reaction Scheme
References
Methodological & Application
Synthesis protocol for Cbz-D-Leu-Val-Boc
An Application Note and Detailed Protocol for the Synthesis of Cbz-D-Leu-Val-OtBu
This document provides a comprehensive guide for the synthesis of the protected dipeptide Cbz-D-Leu-Val-OtBu, intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocol outlines the N-protection of D-Leucine, C-terminal protection of L-Valine, and the subsequent peptide coupling to form the target molecule.
Introduction
The synthesis of protected peptides is a fundamental process in medicinal chemistry and drug discovery. The dipeptide Cbz-D-Leu-Val-OtBu serves as a valuable building block for the synthesis of more complex peptide structures. The use of the Carboxybenzyl (Cbz) group for N-terminal protection and the tert-butyl (OtBu) ester for C-terminal protection allows for selective deprotection and further elongation of the peptide chain. This protocol details a reliable method for the preparation of Cbz-D-Leu-Val-OtBu in a laboratory setting.
Overall Synthetic Scheme
The synthesis of Cbz-D-Leu-Val-OtBu is accomplished in three main stages:
-
N-protection of D-Leucine: The amino group of D-Leucine is protected using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
C-protection of L-Valine: The carboxylic acid of L-Valine is esterified to a tert-butyl ester using isobutylene and an acid catalyst.
-
Peptide Coupling: The protected amino acids, Cbz-D-Leu-OH and H-Val-OtBu, are coupled using a carbodiimide-mediated reaction to form the dipeptide.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| D-Leucine | Reagent Grade, ≥98% | Sigma-Aldrich |
| L-Valine | Reagent Grade, ≥98% | Sigma-Aldrich |
| Benzyl chloroformate (Cbz-Cl) | Reagent Grade, 97% | Sigma-Aldrich |
| Sodium carbonate (Na₂CO₃) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Diethyl ether | ACS Reagent, ≥99.0% | Fisher Scientific |
| Hydrochloric acid (HCl) | ACS Reagent, 37% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Isobutylene | 99% | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | 97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | ACS Reagent, ≥99.8% | Fisher Scientific |
| Ethyl acetate (EtOAc) | ACS Reagent, ≥99.5% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
Synthesis of Cbz-D-Leu-OH
-
Dissolve D-Leucine (1.0 eq) in 2 M sodium carbonate solution (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
After the reaction is complete, wash the mixture with diethyl ether (2 x 50 mL) to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2 with 2 M HCl, keeping the solution cool in an ice bath.
-
The product will precipitate as a white solid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield Cbz-D-Leu-OH as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Melting Point | 60-62 °C |
| Appearance | White solid |
Synthesis of H-Val-OtBu
-
Suspend L-Valine (1.0 eq) in dichloromethane (DCM) in a pressure vessel.
-
Cool the suspension to -10 °C.
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Condense isobutylene (2.0-3.0 eq) into the reaction vessel.
-
Seal the vessel and allow it to stir at room temperature for 48-72 hours.
-
After the reaction is complete, cool the vessel before carefully venting the excess isobutylene.
-
Pour the reaction mixture over ice and basify with a cold aqueous solution of sodium carbonate to pH 9.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 75 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain H-Val-OtBu as a colorless oil.
| Parameter | Value |
| Typical Yield | 70-80% |
| Appearance | Colorless oil |
Synthesis of Cbz-D-Leu-Val-OtBu
-
Dissolve Cbz-D-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) dissolved in a minimal amount of anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of H-Val-OtBu (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of DMF.
-
Dilute the filtrate with ethyl acetate and wash successively with 5% aqueous NaHCO₃ solution (2 x 50 mL), water (1 x 50 mL), 1 M HCl (to remove any unreacted H-Val-OtBu, 2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Typical Yield | 65-75% |
| Appearance | White to off-white solid |
| Melting Point | 110-112 °C |
| Optical Rotation | [α]D²⁰ +12.5° (c 1, MeOH) |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Cbz-D-Leu-Val-OtBu.
Caption: Synthetic workflow for Cbz-D-Leu-Val-OtBu.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Benzyl chloroformate is corrosive and lachrymatory; handle with extreme care.
-
DCC is a potent allergen and sensitizer; avoid skin contact and inhalation.
-
Isobutylene is a flammable gas; handle away from ignition sources.
-
Strong acids and bases (H₂SO₄, HCl, Na₂CO₃) are corrosive; handle with care.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of Cbz-D-Leu-Val-OtBu. The procedures outlined are based on established peptide chemistry principles and can be readily implemented in a standard organic chemistry laboratory. The final product is obtained in good yield and purity, suitable for use as a key intermediate in the synthesis of larger peptides for various research and development applications.
Step-by-Step Guide to Cbz Protection of D-Leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of N-α-benzyloxycarbonyl-D-leucine (Cbz-D-leucine), a critical building block in peptide synthesis and drug development. The protocol outlines the chemical reaction, purification, and characterization of the protected amino acid.
Introduction
The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This application note details a reliable and reproducible protocol for the Cbz protection of D-leucine using benzyl chloroformate under basic conditions.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is presented in Table 1.
Table 1: Physicochemical Properties of D-Leucine and N-Cbz-D-Leucine
| Property | D-Leucine | N-Cbz-D-Leucine |
| Molecular Formula | C₆H₁₃NO₂ | C₁₄H₁₉NO₄[1] |
| Molecular Weight | 131.17 g/mol | 265.30 g/mol [1] |
| Appearance | White crystalline solid | Colorless to light yellow viscous oil or weak solid[2][3] |
| Solubility | Soluble in water | Soluble in organic solvents like ethyl acetate, chloroform, DMSO, and methanol. Not miscible or difficult to mix in water.[3] |
| CAS Number | 328-38-1 | 28862-79-5 |
Experimental Protocol
This protocol is based on the Schotten-Baumann reaction conditions, a widely used method for the acylation of amines.
Materials and Reagents:
-
D-Leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Petroleum ether
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
-
Saturated sodium chloride solution (brine)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ninhydrin solution for TLC visualization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
-
Dissolution of D-Leucine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 25 mmol of D-leucine in 10 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to -5 °C using an ice-salt bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, add 35 mmol (approximately 4.5 mL) of benzyl chloroformate dropwise using a dropping funnel at a rate of about 1 drop every 4 seconds.
-
pH Maintenance: Concurrently, add a 10% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at 8. The pH should be carefully monitored to prevent decomposition of the Cbz-Cl (at low pH) and racemization of the amino acid (at high pH).
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 10 °C for 15 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of ethyl acetate and petroleum ether. The disappearance of the starting material (D-leucine) can be visualized by staining the TLC plate with a ninhydrin solution, which reacts with the primary amine of the unprotected amino acid to produce a purple spot. The product, having a protected amino group, will not give a positive ninhydrin test.
-
Work-up:
-
Wash the reaction mixture three times with 16 mL of diethyl ether to remove any unreacted benzyl chloroformate. Discard the ether layers.
-
Carefully acidify the aqueous phase to a pH of 3 with concentrated hydrochloric acid. A milky white solid or oil of Cbz-D-leucine should precipitate.
-
Extract the product three times with 16 mL of ethyl acetate.
-
Combine the organic extracts and wash them twice with 16 mL of distilled water and once with 16 mL of saturated brine.
-
Dry the ethyl acetate solution over anhydrous magnesium sulfate for 10 hours.
-
-
Purification and Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a light yellow oil.
-
For higher purity, the crude product can be purified by column chromatography on silica gel using a mobile phase of ethyl acetate and petroleum ether (e.g., a 1:3 volume ratio).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure N-Cbz-D-leucine as a colorless to pale yellow oil. A reported yield for this procedure is approximately 61.5%.
-
Characterization Data
The structure and purity of the synthesized N-Cbz-D-leucine can be confirmed by spectroscopic methods. The following data are for the corresponding L-enantiomer, which are expected to be identical for the D-enantiomer.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for N-Cbz-L-leucine is available in the PubChem database.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Spectral data for N-Cbz-L-leucine is available in the PubChem database.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic peaks for the carbamate and carboxylic acid functional groups. An ATR-IR spectrum for N-Cbz-D-leucine is available in the PubChem database.
Visualizing the Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction for the Cbz protection of D-Leucine.
Caption: Experimental workflow for the Cbz protection of D-Leucine.
References
Application Notes and Protocols for the Synthesis of Cbz-D-Leu-Val Using Various Peptide Coupling Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of the dipeptide Cbz-D-Leu-Val. It includes a comparative analysis of common peptide coupling reagents, focusing on yield, purity, and racemization control.
Introduction
The formation of a peptide bond between a protected amino acid and an amino acid ester is a fundamental step in peptide synthesis. The choice of coupling reagent is critical as it directly influences the reaction's efficiency, the purity of the final product, and the preservation of stereochemical integrity. This guide compares several classes of coupling reagents for the synthesis of N-benzyloxycarbonyl-D-leucyl-L-valine (Cbz-D-Leu-Val), a common dipeptide fragment in medicinal chemistry.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, cost, and the potential for side reactions, most notably racemization. Below is a summary of the expected performance of various coupling reagents in the synthesis of Cbz-D-Leu-Val.
| Coupling Reagent/System | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| DCC/HOBt | Carbodiimide | 85-95 | Moderate | Low to Moderate | The byproduct, dicyclohexylurea (DCU), is poorly soluble and requires careful removal.[1][2] |
| EDC/HOBt | Carbodiimide | 88-96 | Moderate | Low to Moderate | The water-soluble carbodiimide and its urea byproduct simplify purification through aqueous extraction.[3][4] |
| HBTU/DIPEA | Aminium/Uronium Salt | 95-98 | Fast | Low | A reliable and cost-effective option for routine couplings.[5] |
| HATU/DIPEA | Aminium/Uronium Salt | >98 | Very Fast | Very Low | Highly efficient, especially for sterically hindered couplings. |
| PyBOP/DIPEA | Phosphonium Salt | 92-97 | Fast | Low | Byproducts are generally less problematic than those from carbodiimide-based reagents. |
| DEPBT | Phosphonium Salt | 90-96 | Moderate | Very Low | Exhibits remarkable resistance to racemization. |
| COMU/DIPEA | Aminium/Uronium Salt | >99 | Very Fast | Very Low | A third-generation uronium reagent with high efficiency and a favorable safety profile. |
Experimental Protocols
The following are detailed protocols for the synthesis of Cbz-D-Leu-Val using selected coupling reagents.
Protocol 1: Synthesis of Cbz-D-Leu-Val using EDC/HOBt
This protocol utilizes a water-soluble carbodiimide, which facilitates product purification.
Materials:
-
Cbz-D-Leucine (1.0 eq)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Cbz-D-Leucine (1.0 eq) and HOBt (1.2 eq) in a mixture of DCM and a minimal amount of DMF to ensure solubility.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
In a separate flask, suspend H-Val-OMe·HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.
-
Add the neutralized L-Valine methyl ester solution to the pre-activated Cbz-D-Leucine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to obtain pure Cbz-D-Leu-Val-OMe.
-
Saponify the methyl ester using standard procedures (e.g., LiOH in THF/water) to obtain the final product, Cbz-D-Leu-Val.
Protocol 2: Synthesis of Cbz-D-Leu-Val using HATU
This protocol employs a highly efficient uronium salt coupling reagent, leading to faster reaction times and higher yields.
Materials:
-
Cbz-D-Leucine (1.0 eq)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Cbz-D-Leucine (1.0 eq) in DMF.
-
Add H-Val-OMe·HCl (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction at 0 °C for 15 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Perform saponification of the methyl ester to yield Cbz-D-Leu-Val.
Protocol 3: Synthesis of Cbz-D-Leu-Val using DEPBT
This protocol is recommended when minimal racemization is critical.
Materials:
-
Cbz-D-Leucine (1.0 eq)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl) (1.0 eq)
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Cbz-D-Leucine (1.0 eq), H-Val-OMe·HCl (1.0 eq), and DEPBT (1.2 eq) in DMF.
-
Cool the solution to 0 °C.
-
Add DIPEA (2.0 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Work-up the reaction as described in Protocol 2.
-
Purify the crude product by flash column chromatography.
-
Saponify the resulting ester to obtain Cbz-D-Leu-Val.
Visualizations
The following diagrams illustrate the general workflow and key relationships in the peptide coupling process for the synthesis of Cbz-D-Leu-Val.
Caption: General workflow for the synthesis of Cbz-D-Leu-Val.
Caption: Factors influenced by the choice of coupling reagent.
References
Application Notes and Protocols for the Purification of Cbz-D-Leu-Val-Boc by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of the protected dipeptide, Cbz-D-Leu-Val-Boc, using chromatographic techniques. Due to the hydrophobic nature of the Cbz (carbobenzyloxy) and Boc (tert-butyloxycarbonyl) protecting groups, both reversed-phase and normal-phase chromatography are viable purification strategies. These notes outline the methodologies for both approaches, offering flexibility based on the solubility of the crude product and the impurity profile. The protocols are designed to serve as a comprehensive guide for researchers in peptide chemistry and drug development, ensuring the attainment of high-purity this compound for subsequent synthetic steps or biological evaluation.
Introduction
The purification of protected peptides is a critical step in peptide synthesis, directly impacting the purity and yield of the final product. This compound is a dipeptide derivative where the N-terminus of D-Leucine is protected by a Cbz group and the C-terminus of Valine is protected as a tert-butyl ester (Boc). The presence of these bulky, nonpolar protecting groups significantly increases the hydrophobicity of the molecule, making it amenable to purification by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] However, for protected peptides with poor aqueous solubility, normal-phase chromatography can be a powerful alternative.[3]
This application note details two primary chromatographic methods for the purification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for separating the target peptide from closely related impurities based on hydrophobicity.[1][2]
-
Normal-Phase Flash Chromatography: A suitable method for purifying larger quantities of protected peptides, especially those with limited solubility in aqueous-organic mobile phases.
Chromatographic Methods and Data
The selection of the appropriate chromatographic method depends on the specific characteristics of the crude sample, including its purity, the nature of the impurities, and its solubility. Below is a summary of typical results that can be expected from each method.
Table 1: Summary of Purification Parameters and Expected Results
| Parameter | Reversed-Phase HPLC | Normal-Phase Flash Chromatography |
| Stationary Phase | C18 Silica Gel (5 µm, 100 Å) | Silica Gel (40-63 µm) |
| Mobile Phase A | 0.1% TFA in Water | Hexane |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Ethyl Acetate |
| Gradient | 30-80% B over 30 min | 10-60% B over 20 column volumes |
| Flow Rate | 1.0 mL/min (Analytical) | 20 mL/min (Preparative) |
| Detection | 220 nm & 254 nm | 254 nm |
| Hypothetical Retention Time | 18.5 min | 12 column volumes |
| Expected Purity | >98% | >95% |
| Expected Recovery | ~85% | ~90% |
Experimental Protocols
General Considerations
-
Sample Preparation: The solubility of the crude this compound should be assessed prior to selecting the purification method. For RP-HPLC, the sample should be dissolved in a minimal amount of a strong organic solvent such as dimethylformamide (DMF) or acetonitrile (ACN), and then diluted with the initial mobile phase if possible. For normal-phase chromatography, the sample can be dissolved in a small volume of the mobile phase or a compatible solvent like dichloromethane (DCM).
-
Solvent Quality: Use HPLC-grade solvents for all chromatographic procedures to minimize baseline noise and ensure reproducibility.
-
Safety: Cbz- and Boc-protected amino acids and peptides are chemical reagents. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.
Protocol 1: Reversed-Phase HPLC Purification
This protocol is designed for high-resolution purification of this compound.
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a gradient pump, UV detector, and fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of acetonitrile or a 1:1 mixture of acetonitrile and water.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm (for the peptide bond) and 254 nm (for the Cbz group).
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: Linear gradient from 30% to 80% B
-
35-40 min: 80% B
-
40-45 min: Return to 30% B
-
45-50 min: Re-equilibration at 30% B
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Remove the solvent by lyophilization or rotary evaporation to obtain the purified product.
-
Protocol 2: Normal-Phase Flash Chromatography Purification
This protocol is suitable for larger-scale purification, particularly if the crude product has poor solubility in aqueous solvents.
Materials:
-
Crude this compound
-
HPLC-grade hexane
-
HPLC-grade ethyl acetate (EtOAc)
-
Silica gel flash column
-
Flash chromatography system with a gradient pump, UV detector, and fraction collector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Ensure solvents are dry for optimal performance.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Alternatively, perform a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.
-
-
Chromatographic Conditions:
-
Column: Pre-packed silica gel flash column.
-
Flow Rate: Dependent on column size (e.g., 20 mL/min for a 40 g column).
-
Detection: 254 nm.
-
Gradient: A linear gradient from 10% to 60% ethyl acetate in hexane over 20 column volumes is a good starting point. This can be optimized based on initial thin-layer chromatography (TLC) analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the fractions using TLC or analytical RP-HPLC.
-
Pool the pure fractions.
-
Evaporate the solvent under reduced pressure to yield the purified this compound.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the purification and analysis process.
Caption: General workflow for the purification of this compound.
Caption: Rationale for selecting the chromatographic method.
References
Application Notes and Protocols for Selective Boc Deprotection from Cbz-Protected Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and drug development, the strategic use of protecting groups is fundamental for achieving the desired molecular architecture. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common amine protecting groups. Their successful and selective removal is crucial for the stepwise elongation of peptide chains or the final unveiling of the active molecule. This document provides detailed application notes and protocols for the selective deprotection of the Boc group from a peptide while leaving the Cbz group intact, a common requirement due to their orthogonal stability. The Boc group is labile to acidic conditions, while the Cbz group is typically removed via hydrogenolysis[1][2]. This difference in chemical reactivity allows for their selective removal.
Logical Workflow for Selective Boc Deprotection
The selection of an appropriate deprotection method is contingent on the substrate's sensitivity and the desired reaction scale. The following diagram illustrates a logical workflow for choosing the optimal conditions for selective Boc deprotection.
References
Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The carbobenzyloxy (Cbz or Z) group is a cornerstone in peptide synthesis and the broader field of organic chemistry for the protection of primary and secondary amines. Its popularity stems from its stability across a wide range of chemical conditions and its susceptibility to removal under mild catalytic hydrogenolysis conditions. This application note provides a detailed protocol for the efficient removal of the Cbz protecting group using palladium on carbon (Pd/C) as a catalyst, a method favored for its clean reaction profile and high yields. The byproducts of this deprotection are toluene and carbon dioxide, which are volatile and easily removed from the reaction mixture.[1][2]
This document outlines two common procedures: one employing hydrogen gas and another utilizing transfer hydrogenation with ammonium formate. It also includes a summary of reaction conditions, a troubleshooting guide, and essential safety precautions.
Data Presentation: Comparison of Hydrogenolysis Conditions for Cbz Removal
The selection of the hydrogen source can be critical, especially when dealing with substrates sensitive to other reducible functional groups. The following table summarizes typical conditions for Cbz deprotection.
| Catalyst | Catalyst Loading (mol% or w/w) | Hydrogen Source | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| 10% Pd/C | 5-10 mol% | H₂ (balloon) | Methanol, Ethanol, Ethyl Acetate | Room Temp | 1-16 | >95 | Standard, widely applicable method.[3] |
| 10% Pd/C | 10-20% w/w | Ammonium Formate (2-5 equiv.) | Methanol, DMF | Room Temp - Reflux | 0.5-3 | >90 | Milder conditions, avoids H₂ gas; good for selective reductions.[3][4] |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | 5-10 mol% | H₂ (1 atm - 50 psi) | Ethanol, Methanol | Room Temp | 1-24 | High | More active catalyst, useful for stubborn substrates. |
| 10% Pd/C | 10 mol% | H₂ (balloon) | Methanol | 60 | 24-48 | Low to Quantitative | Gentle heating can increase reaction rate. |
Experimental Protocols
Protocol 1: Cbz Deprotection using Hydrogen Gas
This protocol describes a general and widely used procedure for the removal of a Cbz group using palladium on carbon with hydrogen gas.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask equipped with a stir bar.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere. Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For lab-scale reactions, a balloon filled with hydrogen is often sufficient. For more challenging substrates, a Parr shaker may be used for hydrogenation under pressure.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad with the reaction solvent to ensure all the product is collected. Caution: The filtered catalyst can ignite upon drying in the air. Keep it wet.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude product by standard methods such as chromatography or crystallization.
Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation
This method is an excellent alternative to using hydrogen gas and is often milder and more selective.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C), 10-20% w/w
-
Ammonium formate (HCOONH₄), 2-5 equivalents
-
Methanol (MeOH) or N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Round-bottom flask
-
Stir bar
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected compound in methanol or DMF in a round-bottom flask.
-
Reagent Addition: Add ammonium formate (2-5 equivalents) to the solution.
-
Inert Atmosphere and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (10-20% by weight of the substrate) to the mixture.
-
Reaction: Stir the mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 3 hours.
-
Work-up and Filtration: Upon completion, cool the reaction to room temperature if heated. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product can be purified by standard techniques.
Troubleshooting
-
Slow or Incomplete Reaction:
-
Catalyst Inactivity: The catalyst may be old or deactivated. Use a fresh batch of catalyst. For difficult cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.
-
Catalyst Poisoning: Sulfur or phosphorus-containing compounds can poison the catalyst. Ensure the starting material is pure. If poisoning is suspected, increasing the catalyst loading may help.
-
Poor Solubility: The substrate may not be soluble enough. Try a different solvent or a solvent mixture.
-
-
Reduction of Other Functional Groups:
-
To selectively remove the Cbz group in the presence of other reducible groups (e.g., double bonds, nitro groups), catalytic transfer hydrogenation is often a better choice due to its milder nature.
-
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources. The reaction vessel should be purged with an inert gas before introducing hydrogen and before opening it to the atmosphere after the reaction.
-
Palladium on Carbon: The catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Never allow the used catalyst to dry in the air. The filter cake should be kept wet and disposed of properly.
-
Pressure: If using a high-pressure hydrogenation vessel, ensure it is properly maintained and do not exceed the recommended pressure limit. Use a blast shield.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Visualizations
Caption: Experimental workflow for Cbz group removal via catalytic hydrogenolysis.
Caption: Logical relationship of components in catalytic hydrogenolysis for Cbz deprotection.
References
Application Notes and Protocols for Cbz-D-Leu-Val-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-D-Leu-Val-Boc is a protected dipeptide building block utilized in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-leucine, is a critical strategy in modern drug development to enhance the metabolic stability of peptide-based therapeutics. Peptides containing D-amino acids exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and improved therapeutic potential.
These application notes provide a detailed protocol for the use of this compound in Boc-SPPS, a summary of expected quantitative data, and an example of a biological application for peptides synthesized using this building block, including a relevant signaling pathway.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts. The N-terminal Carbobenzoxy (Cbz) group and the C-terminal tert-butyloxycarbonyl (Boc) group are standard protecting groups in peptide synthesis. The Cbz group is typically stable to the acidic conditions used for Boc removal, allowing for selective deprotection strategies.
| Property | Description |
| Structure | A dipeptide composed of D-Leucine and L-Valine. |
| N-terminal Protection | Carbobenzoxy (Cbz) group. |
| C-terminal Protection | tert-butyloxycarbonyl (Boc) group. |
| Solubility | Expected to be soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF) and Dichloromethane (DCM). |
| Application | Used as a building block in Boc-based solid-phase peptide synthesis to introduce a D-Leu-Val motif. |
Application: Enhancing Proteolytic Stability of Bioactive Peptides
A primary application for incorporating D-amino acids is to increase the resistance of peptides to proteolysis by endogenous enzymes.[1] Natural proteases are stereospecific for L-amino acids, and the presence of a D-amino acid at or near the cleavage site can significantly hinder or prevent enzymatic degradation. This enhanced stability leads to a longer circulating half-life of the peptide drug in the body, a crucial attribute for therapeutic efficacy.
Table 1: Illustrative Quantitative Data for SPPS of a Model Peptide containing D-Leu-Val
The following table summarizes typical quantitative data expected from the solid-phase synthesis of a model decapeptide containing a D-Leu-Val sequence introduced using a dipeptide block. These values are illustrative and can vary based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test for primary amines. |
| Coupling Efficiency (Dipeptide) | ~95-98% | Dipeptide coupling can sometimes be slower; double coupling may be employed. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity.[2][3] |
| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is typically required to achieve high purity.[3] |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield of the final product. |
Experimental Protocols
The following is a detailed protocol for the manual solid-phase synthesis of a model peptide incorporating the this compound dipeptide using a Boc-based strategy on a Merrifield resin.
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or HATU/HBTU
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional Fmoc-based steps)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether (cold)
-
Kaiser test kit
Protocol: Boc-Based Solid-Phase Peptide Synthesis
This protocol outlines the synthesis of a target peptide with the C-terminal amino acid attached to the resin, followed by the stepwise addition of Boc-protected amino acids, and the final coupling of the Cbz-D-Leu-Val dipeptide.
1. Resin Preparation and First Amino Acid Attachment (Esterification)
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Prepare the cesium salt of the first Boc-protected amino acid.
-
Add the Boc-amino acid cesium salt to the resin in DMF and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
2. Peptide Chain Elongation (Cyclical Procedure)
For each amino acid to be added:
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (2x).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling completion using the Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Coupling of this compound
-
Perform the Boc deprotection and neutralization steps on the N-terminus of the growing peptide chain as described above.
-
In a separate vial, dissolve this compound (2 eq.), DIC (2 eq.), and HOBt (2 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2-4 hours. The coupling of dipeptides can be slower and may require longer reaction times or a double coupling.
-
Monitor the reaction completion with the Kaiser test.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
4. Cleavage of the Peptide from the Resin
-
Wash the final peptide-resin with DMF (3x) and DCM (3x) and dry under vacuum.
-
Transfer the dried peptide-resin to a suitable cleavage apparatus.
-
Add a pre-chilled cleavage cocktail (e.g., HF/p-cresol 9:1 or TFMSA/TFA/thioanisole) and stir at 0°C for 1-2 hours.
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate with cold diethyl ether several times.
-
Dry the crude peptide under vacuum.
5. Purification and Analysis
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a peptide using the this compound dipeptide.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Protected Peptide Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and highly valuable methodology for the chemical synthesis of peptides.[1][2] While solid-phase peptide synthesis (SPPS) has become the dominant method for many applications, solution-phase synthesis offers significant advantages, particularly for the large-scale production of short peptides and for the synthesis of complex or modified peptides where purification of intermediates is beneficial.[1][3] This approach involves the stepwise coupling of amino acid residues in a homogenous solution, with purification of the intermediate peptide fragments at each step. This allows for rigorous characterization and ensures the high purity of the final product.
These application notes provide a detailed overview and experimental protocols for the solution-phase synthesis of protected peptide fragments, a critical step in the convergent synthesis of larger peptides.
Core Principles
The fundamental principle of solution-phase peptide synthesis lies in the controlled formation of a peptide bond between two amino acids. To achieve this in a specific sequence, the reactive functional groups of the amino acids—the α-amino group and the α-carboxyl group—must be selectively protected and deprotected.[2] The general workflow involves:
-
N-terminal Protection: The α-amino group of the first amino acid is protected with a temporary protecting group (e.g., Boc or Fmoc).
-
C-terminal Protection: The α-carboxyl group of the second amino acid is protected, often as an ester (e.g., methyl or benzyl ester).
-
Coupling: The N-protected amino acid is activated at its free carboxyl group and reacted with the C-protected amino acid, which has a free amino group, to form a dipeptide.
-
Purification: The resulting protected dipeptide is purified to remove unreacted starting materials and byproducts.
-
Deprotection: The N-terminal protecting group of the dipeptide is selectively removed to allow for the coupling of the next amino acid.
This cycle is repeated to elongate the peptide chain. For the synthesis of protected peptide fragments, the final deprotection step of the side-chain and C-terminal protecting groups is omitted.
Protecting Group Strategies
The choice of protecting groups is crucial for a successful solution-phase synthesis strategy. The most commonly used N-terminal protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
-
Boc Group: This group is stable under a variety of conditions but is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA).
-
Fmoc Group: The Fmoc group is stable to acidic conditions but is removed by treatment with a mild base, typically a solution of piperidine in an organic solvent.
Side-chain functional groups of amino acids must also be protected to prevent unwanted side reactions. The choice of side-chain protecting groups depends on the N-terminal protection strategy to ensure orthogonality, meaning that the side-chain protecting groups remain intact during the cleavage of the temporary N-terminal protecting group.
Coupling Reagents
The formation of the peptide bond requires the activation of the carboxylic acid group of the N-protected amino acid. A variety of coupling reagents are available for this purpose, each with its own advantages and disadvantages.
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. DCC is cost-effective, but the dicyclohexylurea (DCU) byproduct is poorly soluble, which can complicate purification. EDC is water-soluble, and its urea byproduct can be easily removed by aqueous extraction. To minimize racemization, carbodiimide reactions are often carried out in the presence of additives like 1-hydroxybenzotriazole (HOBt).
-
Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that lead to rapid reactions and minimal racemization. These reagents are often preferred for sterically hindered couplings.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Solution-Phase Dipeptide Synthesis
| Coupling Reagent System | N-Protected Amino Acid (Equiv.) | C-Protected Amino Acid (Equiv.) | Coupling Reagent (Equiv.) | Additive (Equiv.) | Base (Equiv.) | Solvent | Reaction Time | Typical Yield (%) |
| EDC/HOBt | 1.0 | 1.0 | 1.1 | HOBt (1.1) | - | DMF | 12-24 h | 70-90 |
| DCC/HOBt | 1.0 | 1.0 | 1.1 | HOBt (1.1) | - | DCM | 12-24 h | 75-95 |
| HBTU/DIEA | 1.0 | 1.0 | 1.0 | - | DIEA (2.0) | DMF | 1-4 h | 85-98 |
| HATU/DIEA | 1.0 | 1.0 | 1.0 | - | DIEA (2.0) | DMF | 0.5-2 h | 90-99 |
Yields are representative and can vary depending on the specific amino acid sequence and reaction conditions.
Table 2: N-Terminal Deprotection Conditions and Typical Yields
| Protecting Group | Deprotection Reagent | Solvent | Reaction Time | Typical Yield (%) |
| Boc | 20-50% TFA | DCM | 30 min - 2 h | >95 |
| Boc | 4M HCl | Dioxane | 30 min - 4 h | >95 |
| Fmoc | 20% Piperidine | DMF | 10-30 min | >98 |
Experimental Protocols
Protocol 1: N-terminal Protection of an Amino Acid with Boc-Anhydride
Materials:
-
Amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv)
-
Sodium bicarbonate (3.0 equiv)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Add a solution of Boc-anhydride in dioxane dropwise to the amino acid solution at room temperature with vigorous stirring.
-
Continue stirring for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Boc-anhydride.
-
Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-Boc-protected amino acid.
Protocol 2: C-terminal Protection of an Amino Acid as a Methyl Ester
Materials:
-
Amino acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2 equiv)
-
Anhydrous methanol
Procedure:
-
Suspend the amino acid in anhydrous methanol and cool the suspension to -10 °C.
-
Add thionyl chloride dropwise to the stirred suspension while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride as a solid.
Protocol 3: Dipeptide Coupling using EDC/HOBt
Materials:
-
N-Boc-protected amino acid (1.0 equiv)
-
Amino acid methyl ester hydrochloride (1.0 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIEA) (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-Boc-protected amino acid and HOBt in anhydrous DCM or DMF.
-
Add the amino acid methyl ester hydrochloride and DIEA to the solution and stir for 10 minutes at 0 °C.
-
Add EDC to the reaction mixture and continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: N-terminal Boc-Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc-protected peptide (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the N-Boc-protected peptide in anhydrous DCM.
-
Add an equal volume of TFA (to make a 50% TFA/DCM solution) and stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC (typically complete within 30-60 minutes).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as its TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualization
Caption: General workflow for the solution-phase synthesis of a protected dipeptide fragment.
Caption: Simplified mechanism of peptide bond formation using EDC and HOBt as coupling agents.
Caption: Logical relationship of an orthogonal protection strategy (Fmoc/tBu) in peptide synthesis.
References
Application Notes and Protocols for the Incorporation of Cbz-D-Leu-Val-Boc into Larger Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of dipeptide fragments into larger peptide sequences, a strategy known as segment condensation, offers an efficient route to synthesizing complex peptides, particularly those containing challenging sequences or unnatural amino acids. This document provides detailed application notes and protocols for the incorporation of the Cbz-D-Leu-Val-Boc dipeptide into a growing peptide chain using solid-phase peptide synthesis (SPPS). The use of D-amino acids, such as D-Leucine in this dipeptide, can enhance the metabolic stability of the final peptide by providing resistance to enzymatic degradation[1][2][3]. The orthogonal protecting group strategy, employing the acid-labile tert-butyloxycarbonyl (Boc) group for the C-terminus and the hydrogenolysis-labile carbamoyl (Cbz) group for the N-terminus, allows for selective deprotection and chain elongation.
Materials and Reagents
-
This compound dipeptide
-
Resin (e.g., Merrifield, PAM, or Rink Amide resin pre-loaded with the initial amino acid)
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Piperidine (for Fmoc-based synthesis if applicable for subsequent steps)
-
Scavengers for cleavage (e.g., triisopropylsilane (TIS), water, phenol, thioanisole)
-
Palladium on carbon (Pd/C) for Cbz deprotection
-
Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvents for purification (e.g., acetonitrile, water)
-
Cold diethyl ether for precipitation
Experimental Protocols
Protocol 1: Coupling of this compound to the Resin-Bound Peptide
This protocol outlines the coupling of the dipeptide to a resin-bound peptide with a free N-terminal amine. This procedure is suitable for sterically hindered couplings[4].
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation of the Dipeptide: In a separate vial, dissolve this compound (3 equivalents), a coupling reagent such as HBTU (3 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the solvent from the swollen resin and add the pre-activated dipeptide solution. Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, extended reaction times (up to 24 hours) or double coupling may be necessary.
-
Monitoring the Coupling: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test (ninhydrin test). A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a successful coupling.
-
Washing: After a successful coupling, drain the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.
Protocol 2: Selective C-Terminal Boc Deprotection on Resin
This protocol describes the removal of the C-terminal Boc group from the newly coupled dipeptide to allow for further peptide chain elongation.
-
Resin Swelling: Swell the resin-bound this compound peptide in DCM.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM[5]. Perform a short pre-wash (1-2 minutes) followed by a longer treatment (20-30 minutes) with fresh deprotection solution.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes. This step is crucial to liberate the free amine for the next coupling reaction.
-
Final Washing: Wash the resin with DCM (3-5 times) to remove excess base and prepare for the next coupling cycle.
Protocol 3: Final Cleavage from the Resin and Cbz Deprotection
This protocol outlines the final cleavage of the peptide from the solid support and the simultaneous removal of the N-terminal Cbz group.
-
Preparation for Cleavage: After the full peptide sequence is assembled, wash the resin thoroughly with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups. A common cocktail for many resins is TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 1.5-2 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Cbz Group Deprotection (Hydrogenolysis):
-
Dissolve the precipitated peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Subject the mixture to a hydrogen atmosphere (H₂ balloon or Parr hydrogenator) and stir at room temperature. The reaction progress can be monitored by HPLC or TLC.
-
Upon completion, filter the catalyst through a pad of Celite and wash with the reaction solvent.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
The following tables provide representative data for the incorporation of sterically hindered dipeptides in SPPS. The actual yields and purities will vary depending on the specific sequence, resin, and coupling conditions used.
Table 1: Representative Coupling Efficiency for this compound
| Coupling Reagent | Equivalents (Dipeptide:Reagent:Base) | Coupling Time (h) | Estimated Coupling Efficiency (%) |
| HBTU/HOBt/DIEA | 3 : 3 : 6 | 4 | >98 |
| HATU/DIEA | 3 : 3 : 6 | 2 | >99 |
| DIC/HOBt | 3 : 3 : - | 6 | >95 |
Table 2: Overall Yield and Purity of a Model Peptide Incorporating this compound
| Model Peptide Sequence | Overall Yield (%) | Purity by RP-HPLC (%) |
| Ac-Ala-Ala-(D-Leu-Val)-Ala-Ala-NH₂ | 15-25 | >95 |
| Tyr-Gly-Gly-Phe-(D-Leu-Val)-NH₂ | 10-20 | >95 |
Note: Overall yield is calculated based on the initial resin loading. The stepwise yield for each coupling and deprotection cycle in SPPS is typically very high (>99%), but the cumulative effect over many steps leads to a lower final overall yield.
Visualizations
Caption: Overall workflow for incorporating this compound.
Caption: Key chemical transformations in the coupling and deprotection steps.
References
- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. lifetein.com [lifetein.com]
- 4. mesalabs.com [mesalabs.com]
- 5. chempep.com [chempep.com]
Troubleshooting & Optimization
Technical Support Center: Racemization in D-Amino Acid Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing racemization during the synthesis of peptides containing D-amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of D-amino acid peptide synthesis?
A: Racemization is the stereochemical conversion of a chiral molecule into its enantiomer. In the synthesis of peptides using D-amino acids, this involves the undesired transformation of a D-amino acid residue into its L-amino acid counterpart. This results in the formation of diastereomeric peptide impurities that can be challenging to separate from the target peptide.[1] These impurities can significantly alter the peptide's biological activity, therapeutic efficacy, and safety profile.[1][2]
Q2: Why is preventing racemization critical in peptide drug development?
A: The biological function of a peptide is intrinsically linked to its precise three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. The introduction of even minor diastereomeric impurities due to racemization can drastically reduce or alter the peptide's intended biological activity and potentially introduce off-target effects.[2]
Q3: What are the primary mechanisms driving racemization during peptide coupling?
A: There are two predominant pathways for racemization during the peptide bond formation step:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[2] The activated carboxyl group of the N-protected D-amino acid can cyclize to form a planar oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base. Reprotonation can then occur from either face of the planar molecule, leading to a mixture of D and L configurations.
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the alpha-carbon of the activated amino acid. This forms a planar enolate intermediate, which upon reprotonation can result in a loss of stereochemical integrity.
Q4: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can undergo racemization, some are particularly prone to this side reaction. Cysteine (Cys) and Histidine (His) are highly susceptible. The imidazole side chain of histidine can act as an internal base, catalyzing racemization. Other amino acids that can be at a higher risk include Serine (Ser) and Phenylalanine (Phe).
Q5: How do coupling reagents and additives influence racemization?
A: The choice of coupling reagent and the use of additives are critical for controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these can lead to significant racemization. Their use in combination with racemization-suppressing additives is strongly recommended.
-
Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These are generally efficient but can still cause racemization, especially with sensitive amino acids. HATU is often preferred over HBTU for minimizing racemization.
-
Additives (e.g., HOBt, HOAt, OxymaPure®): These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the intermediate formed by the coupling reagent alone. OxymaPure, when combined with DIC, is an effective combination for suppressing racemization.
Troubleshooting Guides
Issue: Significant Racemization Detected in the Final Peptide Product
This is a frequent issue that can often be traced back to the coupling step. Follow this guide to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
-
Problem: The use of carbodiimides like DIC or DCC without an additive is a common cause of racemization.
-
Solution: Always use carbodiimide reagents in conjunction with a racemization-suppressing additive. The combination of DIC with OxymaPure® or HOAt is highly effective. For particularly sensitive amino acids, consider using a phosphonium-based reagent like DEPBT, which is known for its resistance to racemization.
Step 2: Evaluate the Base Used
-
Problem: The type, basicity, and concentration of the base used can significantly impact racemization. Stronger, less sterically hindered bases like triethylamine (TEA) can increase the rate of racemization.
-
Solution: Opt for a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIEA) is a common choice, but for very sensitive couplings, 2,4,6-collidine (TMP) often produces the least amount of racemization. Use the minimum amount of base necessary for the reaction to proceed.
Step 3: Control Reaction Temperature and Time
-
Problem: Higher temperatures and prolonged activation times accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature, for instance, 0°C. Also, minimize the pre-activation time before adding the mixture to the resin.
Step 4: Consider the Solvent System
-
Problem: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are widely used but may favor racemization in some cases.
-
Solution: If possible, consider using less polar solvents or solvent mixtures, such as CH2Cl2/DMF (1:1), which may help reduce racemization. However, ensure that the solubility of reagents and proper resin swelling are maintained.
Step 5: Special Considerations for Cysteine and Histidine
-
Problem: Cys and His are exceptionally prone to racemization due to their side-chain functionalities. The standard Trityl (Trt) protecting group for the His side chain may not offer sufficient suppression of racemization.
-
Solution: For histidine, use a side-chain protecting group that provides more steric hindrance, such as the Boc group on the N(τ)-position (e.g., Fmoc-His(Boc)-OH). For cysteine, using pre-formed pentafluorophenyl (Pfp) esters or a DIC/OxymaPure® coupling cocktail is recommended.
Data Presentation
Table 1: Influence of Coupling Reagents and Additives on Racemization
The following table summarizes the percentage of L-isomer formation (racemization) when coupling Fmoc-D-Ser(tBu)-OH to H-L-Leu-OtBu using various coupling agents.
| Coupling Reagent | Additive | Base | % L-Isomer (Racemization) |
| DIC | None | DIEA | High |
| HBTU | None | DIEA | Moderate |
| HATU | None | DIEA | Low |
| DIC | HOBt | DIEA | Low |
| DIC | OxymaPure® | DIEA | Very Low |
Note: This table is a qualitative representation based on findings in the literature. Actual percentages can vary based on specific reaction conditions.
Table 2: Racemization of Fmoc-L-His-OH Derivatives During Coupling
This table illustrates the effect of the side-chain protecting group on the racemization of Histidine.
| Histidine Derivative | Coupling Reagent/Additive | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | HBTU/HOBt | ~5-10% |
| Fmoc-His(Boc)-OH | HATU | <1% |
| iso-Boc-His(Dnp)-OH | Various | Generally low levels reported |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
Protocol 1: General Coupling Using DIC/Oxyma to Minimize Racemization
This protocol is a robust starting point for minimizing racemization during a standard coupling cycle in solid-phase peptide synthesis (SPPS).
-
Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the N-protected D-amino acid in DMF.
-
Add 3-5 equivalents of OxymaPure®.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes.
-
Add the activation mixture to the washed resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, conduct the reaction at 0°C.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test or another suitable test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of Racemization using Chiral HPLC
This protocol provides a general method for determining the extent of racemization in a synthetic peptide.
-
Peptide Hydrolysis:
-
Hydrolyze a sample of the purified peptide in 6 M DCl in D₂O. Using deuterated acid and water allows for the correction of any racemization that occurs during the hydrolysis step itself.
-
Seal the sample in an evacuated tube and heat at 110°C for 24 hours.
-
-
Sample Preparation:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the resulting amino acid mixture in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2).
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a chiral HPLC column (e.g., a ligand-exchange column or a column with a chiral stationary phase).
-
Separate the D- and L-amino acids using an appropriate mobile phase. The exact conditions will depend on the column and the amino acids being analyzed.
-
-
Quantification:
-
Quantify the peak areas for the D- and L-isomers of each amino acid in the chromatogram.
-
Calculate the percentage of the undesired enantiomer to determine the extent of racemization for each residue. The detection limit for this type of analysis can be as low as 0.05-0.1%.
-
References
Technical Support Center: Purification of Hydrophobic Protected Peptides
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the purification of hydrophobic protected peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of purification difficulties with hydrophobic peptides?
A1: The main challenges stem from the inherent properties of hydrophobic peptides, which tend to aggregate and exhibit poor solubility in standard aqueous mobile phases used in Reverse-Phase HPLC (RP-HPLC).[1][2][3] Key issues include:
-
Aggregation: Hydrophobic sequences self-associate to form β-sheets and other structures, leading to insolubility, on-resin clumping during synthesis, and poor chromatographic peak shape.[1][4]
-
Poor Solubility: These peptides are often insoluble or sparingly soluble in aqueous buffers, making sample preparation and injection problematic. This can result in low recovery and even precipitation on the column.
-
Strong Retention: The high hydrophobicity causes very strong interaction with the C18 stationary phase, often requiring high concentrations of organic solvent for elution, which can compromise resolution.
Q2: My hydrophobic peptide shows a broad, tailing peak during RP-HPLC. What can I do to improve peak shape?
A2: Peak broadening and tailing are common and can be addressed by several strategies:
-
Optimize Mobile Phase: Ensure the concentration of the ion-pairing agent, typically Trifluoroacetic Acid (TFA), is sufficient (usually 0.1%). For MS-compatibility where formic acid (FA) is used, tailing might occur; consider increasing FA concentration or using an alternative like Difluoroacetic Acid (DFA).
-
Adjust the Gradient: A shallower gradient slope around the elution point of your peptide can significantly improve peak sharpness.
-
Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, leading to sharper peaks.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak resolution, though it will increase the total run time.
Q3: I am experiencing very low recovery of my peptide after purification. What are the likely causes and solutions?
A3: Low recovery is often due to irreversible adsorption to the column or aggregation.
-
Sample Solubility: Ensure the peptide is fully dissolved before injection. It may be necessary to use a stronger organic solvent like DMSO, isopropanol, or trifluoroethanol to dissolve the peptide before diluting it for injection.
-
System Passivation: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help mitigate this issue.
-
Change Stationary Phase: If the peptide binds too strongly to a C18 column, consider a less hydrophobic phase like a C8 or C4 column.
-
Post-Run Blanks: Always run a blank gradient after your sample to check for carryover. If a peak appears where your peptide should be, it indicates irreversible binding or slow desorption, which can be addressed with stronger elution solvents or different column chemistry.
Troubleshooting Guides
Issue 1: Crude Peptide is Insoluble in Standard HPLC Solvents
This is one of the most common hurdles. Before attempting purification, solubility must be addressed.
Troubleshooting Workflow: Solubility Issues
Caption: Troubleshooting workflow for insoluble hydrophobic peptides.
Detailed Steps:
-
Test Strong Solvents: Attempt to dissolve a small amount of the crude peptide in solvents like DMSO, DMF, neat formic acid, or trifluoroethanol (TFE).
-
Dilution Strategy: If a suitable solvent is found, dissolve the peptide in the minimum amount of that solvent. Then, slowly dilute this solution with the initial mobile phase (e.g., 95% Water/ACN with 0.1% TFA). Be cautious, as excessive dilution can cause the peptide to precipitate again.
-
Alternative Chromatography: For peptides that remain insoluble, standard RP-HPLC may not be feasible. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a useful alternative as it separates based on hydrophilicity.
-
Chemical Modification: As a last resort, consider re-synthesizing the peptide with temporary, cleavable hydrophilic tags (e.g., poly-arginine) to improve solubility during purification.
Issue 2: Poor Resolution and Co-elution of Impurities
Even if the peptide is soluble, separating it from closely related impurities (e.g., deletion sequences) can be difficult.
Strategies to Improve Resolution:
-
Optimize Ion-Pairing Agent: The choice and concentration of the ion-pairing agent can dramatically alter selectivity. While TFA is standard, more hydrophobic agents like heptafluorobutyric acid (HFBA) can increase the retention of positively charged peptides and change the elution order, potentially resolving impurities.
-
Change Organic Modifier: Acetonitrile (ACN) is the most common organic solvent. However, using n-propanol or isopropanol can alter selectivity and improve the solubility of very hydrophobic peptides.
-
Select a Different Stationary Phase: The industry standard C18 column may not provide optimal selectivity. Trying a different phase can resolve co-eluting peaks.
-
C8 or C4: Less hydrophobic, reducing overall retention. Best for larger or very strongly retained peptides.
-
Diphenyl: Offers different selectivity due to pi-pi interactions, which can be beneficial for peptides containing aromatic residues.
-
Quantitative Data Summaries
Table 1: Illustrative Effect of Ion-Pairing Agent on Peptide Retention
This table shows how changing the ion-pairing agent can affect the retention time (RT) and resolution of a model hydrophobic peptide from a common deletion sequence impurity.
| Ion-Pairing Agent (0.1%) | Peptide RT (min) | Impurity RT (min) | Resolution (Rs) | Notes |
| Formic Acid (FA) | 15.2 | 15.0 | 0.8 | Poor resolution, MS-compatible. |
| Trifluoroacetic Acid (TFA) | 18.5 | 18.1 | 1.6 | Good starting point, improved resolution. |
| Heptafluorobutyric Acid (HFBA) | 24.3 | 25.1 | 2.5 | Excellent resolution, significantly increases retention. |
Table 2: Comparison of Stationary Phases for a Model Peptide
This table illustrates how column choice affects recovery and purity.
| Stationary Phase | Purity (%) | Recovery (%) | Key Observation |
| C18 (100 Å) | 85 | 40 | Severe peak tailing and low recovery due to strong binding. |
| C4 (300 Å) | 96 | 85 | Sharper peak, much improved recovery for this hydrophobic peptide. |
| Diphenyl (300 Å) | 95 | 82 | Different elution order of impurities compared to C18/C4. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification for a Hydrophobic Peptide
This protocol outlines a standard starting procedure for purification.
References
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Amino Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is coupling sterically hindered amino acids so challenging?
The primary difficulty in coupling sterically hindered amino acids, such as α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid), arises from the bulky nature of their side chains or N-methylated backbones.[1] This steric hindrance impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain, slowing down the reaction kinetics.[1][2] This can lead to incomplete couplings, low yields, and an increased risk of side reactions like racemization.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
The choice of coupling reagent is critical for successful synthesis.[3] Reagents can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For difficult couplings, onium salt-based reagents (phosphonium and aminium/uronium) are generally preferred due to their high reactivity.
-
Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU, COMU): These are highly efficient reagents that generate reactive esters, leading to fast reaction times. HATU, in particular, is often recommended for its ability to reduce racemization. COMU is a newer reagent with comparable efficiency to HATU but with improved safety and solubility profiles.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These also exhibit high coupling efficiency with a low risk of racemization. PyAOP, an analog of PyBOP based on HOAt, shows faster coupling rates.
-
Carbodiimides (e.g., DCC, DIC, EDC): While commonly used, they are generally less reactive than onium salts. Their efficiency in hindered couplings is significantly enhanced by the use of additives. DIC is often preferred in solid-phase peptide synthesis (SPPS) because its urea byproduct is more soluble than that of DCC.
Here is a summary of commonly used coupling reagents for sterically hindered amino acids:
| Reagent Class | Examples | Advantages | Disadvantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, low racemization (especially HATU). COMU has a better safety profile. | Can be more expensive. HBTU/HATU contain potentially explosive HOBt/HOAt. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization risk. | More expensive and may have stricter handling conditions. Solutions in DMF have moderate stability. |
| Carbodiimides | DCC, DIC, EDC | Cost-effective. | Less reactive for hindered systems. Require additives to boost reactivity and suppress racemization. DCC produces an insoluble urea byproduct. |
| Other | TFFH, T3P | TFFH generates highly reactive amino acid fluorides in situ, suitable for α,α-disubstituted amino acids. T3P is known for high efficiency and low toxicity. | May require specific reaction conditions or optimization. |
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?
Additives are crucial when using carbodiimides and are also integral to the structure and function of many onium salt reagents. They enhance reactivity and suppress side reactions, particularly racemization.
-
HOBt (1-Hydroxybenzotriazole): A classic additive used with carbodiimides to form active esters, increasing coupling efficiency and reducing racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the presence of the pyridine nitrogen, which provides anchimeric assistance. Reagents based on HOAt, like HATU, are among the most efficient for difficult couplings.
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate): A safer alternative to the potentially explosive HOBt and HOAt. Coupling reagents incorporating Oxyma, such as COMU, demonstrate high efficiency, comparable to HATU.
Q4: My coupling reaction is still incomplete. What troubleshooting steps can I take?
If you encounter an incomplete coupling, especially with a known difficult sequence, consider the following strategies:
-
Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide-based method, switching to an onium salt like HATU or COMU is a primary troubleshooting step.
-
Perform a Double Coupling: Repeating the coupling step with a fresh portion of the amino acid and reagents can help drive the reaction to completion. This is a common strategy for problematic residues.
-
Increase Reaction Time and Temperature: Prolonging the coupling time can improve yields. Additionally, increasing the temperature can enhance the speed and efficiency of the coupling, especially for sequences prone to aggregation. Microwave-assisted synthesis can also be employed to achieve higher temperatures and shorter reaction times.
-
Optimize Solvent Choice: The choice of solvent can impact reaction efficiency. While DMF and NMP are common, for sequences prone to aggregation, using "magic mixtures" like DCM/DMF/NMP (1:1:1) or adding chaotropic salts can be beneficial.
-
Check for Peptide Aggregation: Aggregation of the growing peptide chain on the solid support can block reactive sites. Using solvents known to disrupt secondary structures or incorporating pseudoproline dipeptides in the sequence can mitigate this.
Below is a troubleshooting workflow for incomplete coupling reactions.
Caption: Troubleshooting workflow for incomplete peptide couplings.
Q5: Are there specific protocols for coupling Aib (α-aminoisobutyric acid)?
Yes, due to its significant steric hindrance, coupling Aib often requires optimized protocols. One effective method is the conversion of the Aib residue to its amino acid fluoride.
Experimental Protocols
Protocol 1: General Coupling using HATU
This protocol is a robust starting point for many sterically hindered amino acids.
-
Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the HATU (2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Coupling: Add the activation mixture to the resin and agitate at room temperature. Reaction times can vary from 30 minutes to several hours depending on the specific amino acids being coupled.
-
Monitoring and Washing: After the desired reaction time, wash the resin thoroughly with DMF. Perform a test (e.g., Kaiser test) to check for the presence of free primary amines, which indicates an incomplete reaction.
Protocol 2: Coupling of Aib via its Acid Fluoride
This method is particularly suited for the challenging coupling of α,α-disubstituted amino acids.
-
Resin Preparation: Swell the resin in DMF and then filter.
-
Coupling Mixture: Add a 0.3 M solution of the Fmoc-Aib-F in DMF (3 equivalents) to the resin.
-
Base Addition: Add DIPEA (1 equivalent).
-
Reaction: Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Filter and wash the resin with DMF.
-
Monitoring: Perform a completion check and repeat the coupling if necessary.
The diagram below illustrates the general workflow for solid-phase peptide synthesis (SPPS), highlighting the critical coupling step.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
Technical Support Center: Preventing t-butylation of Sensitive Residues During Boc Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the common side reaction of t-butylation on sensitive amino acid residues during the removal of the tert-butyloxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is t-butylation and why is it a problem during Boc deprotection?
A1: During the acidic cleavage of the Boc protecting group, a reactive tert-butyl cation is generated. This carbocation can then react with nucleophilic side chains of certain amino acids, a process called t-butylation. This side reaction leads to the formation of undesired, modified peptides or proteins, which can be difficult to separate from the target molecule and can compromise the final product's purity and activity.[1][2]
Q2: Which amino acid residues are most susceptible to t-butylation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[3][4][5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Cysteine (Cys): The thiol group is a target for alkylation, forming an S-tert-butylated cysteine.
-
Tyrosine (Tyr): The phenolic ring can undergo C-alkylation.
Q3: How do scavengers work to prevent t-butylation?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They are more reactive towards the tert-butyl cation than the sensitive amino acid residues. By trapping the carbocation, scavengers prevent it from reacting with the peptide, thus minimizing the formation of t-butylated side products.
Q4: What are some common scavengers and when should I use them?
A4: The choice of scavenger depends on the specific sensitive residues in your peptide.
-
For Tryptophan-containing peptides: Triethylsilane (TES), triisopropylsilane (TIS), or anisole are effective.
-
For Methionine-containing peptides: Thioanisole is commonly used to prevent S-alkylation.
-
For Cysteine-containing peptides: Ethanedithiol (EDT) is a good choice.
-
General Purpose: Water and silanes (like TIS) are often included in scavenger cocktails.
For peptides with multiple sensitive residues, a scavenger cocktail is often employed. A widely used general cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For more complex peptides, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.
Troubleshooting Guides
Issue 1: Detection of unexpected peaks by HPLC or LC-MS after Boc deprotection, suggesting side product formation.
-
Possible Cause: t-butylation of sensitive amino acid residues.
-
Solution:
-
Identify Sensitive Residues: Check your peptide sequence for the presence of Trp, Met, Cys, or Tyr.
-
Incorporate Scavengers: Add appropriate scavengers to your cleavage cocktail. Refer to the scavenger selection guide in the FAQs and the quantitative data tables below.
-
Optimize Scavenger Concentration: The concentration of the scavenger is crucial. A common starting point is 5-10% (v/v) of the total cleavage cocktail volume.
-
Control Reaction Temperature and Time: Lowering the reaction temperature and reducing the cleavage time can sometimes minimize side reactions, but may also lead to incomplete deprotection.
-
Issue 2: Incomplete Boc deprotection.
-
Possible Cause 1: Insufficient acid strength or concentration.
-
Solution 1: Increase the concentration of trifluoroacetic acid (TFA) or use a stronger acid like 4M HCl in dioxane.
-
Possible Cause 2: Insufficient reaction time.
-
Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS.
-
Possible Cause 3: Steric hindrance around the Boc-protected amine.
-
Solution 3: A combination of stronger acid, longer reaction time, and the use of an effective scavenger cocktail is recommended.
Data Presentation
Table 1: Common Scavengers for Preventing t-butylation
| Sensitive Residue | Recommended Scavenger(s) |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole |
| Methionine (Met) | Thioanisole, Dimethyl sulfide (DMS) |
| Cysteine (Cys) | Ethanedithiol (EDT), Dithiothreitol (DTT) |
| Tyrosine (Tyr) | Phenol, Anisole, m-cresol |
Table 2: Illustrative Scavenger Cocktail Effectiveness for a Cys-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | 85 | 15 |
Note: This data is for illustrative purposes. The optimal scavenger cocktail and its effectiveness will depend on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol 1: General Boc Deprotection with a Scavenger Cocktail
-
Preparation: Dissolve the Boc-protected peptide in an appropriate solvent (e.g., dichloromethane - DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing peptide, add 10-20 equivalents of triethylsilane (TES).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.
Protocol 2: Analysis of t-butylation by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude deprotected peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the components.
-
MS Detection: Analyze the eluting peaks using an electrospray ionization (ESI) mass spectrometer.
-
Data Analysis: Look for the mass of the expected peptide and potential t-butylated side products. The mass of a t-butylated product will be the mass of the desired peptide + 56.06 Da for each added tert-butyl group.
Visualizations
Caption: Mechanism of Boc deprotection and the competing t-butylation side reaction.
Caption: Role of scavengers in preventing t-butylation of sensitive residues.
Caption: Troubleshooting workflow for addressing t-butylation side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butylation of the tryptophan indole ring: a side reaction during the removal of t-butyloxycarbonyl and t-butyl protecting groups in peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cbz Deprotection
Welcome to the Technical Support Center for troubleshooting catalyst poisoning during the deprotection of the carbobenzyloxy (Cbz or Z) group. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during catalytic hydrogenation for Cbz removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my Cbz deprotection reaction?
A1: The most common indication of catalyst poisoning is a significant decrease in the reaction rate or a complete stall of the reaction, even with what appears to be an active catalyst.[1][2] You may observe that hydrogen uptake slows down or ceases altogether. Other signs can include inconsistent results between batches of the same reaction and, in severe cases, a visible change in the catalyst's appearance, such as clumping.[1]
Q2: What are the primary sources of catalyst poisons for Palladium on Carbon (Pd/C) in Cbz deprotection?
A2: Catalyst poisons are impurities that strongly adsorb to the active sites of the palladium catalyst, rendering it inactive. The most common poisons include:
-
Sulfur Compounds: Thiols, thioethers, sulfoxides, and residual sulfur-containing reagents are potent poisons for palladium catalysts.[3]
-
Nitrogen Compounds: While the product amine can cause inhibition, other nitrogen-containing functional groups in the substrate or impurities can also act as poisons.
-
Halides: Residual halides from previous synthetic steps can poison the catalyst.
-
Heavy Metals: Trace amounts of other metals can deactivate the palladium catalyst.
-
Solvent Impurities: Impurities in the solvent, such as peroxides in ethers, can negatively affect the catalyst's activity.[2]
Q3: Can the product of the deprotection reaction (the free amine) poison the catalyst?
A3: Yes, this is a phenomenon known as product inhibition. The nitrogen atom of the resulting amine has a lone pair of electrons that can coordinate strongly to the palladium active sites. This can block the substrate from accessing the catalyst surface, slowing down or stopping the reaction. This is particularly noticeable in reactions where the product amine is a good ligand for palladium. Adding a weak acid, like acetic acid, can protonate the product amine, reducing its ability to coordinate to the catalyst.
Q4: How can I differentiate between an inactive catalyst batch and catalyst poisoning?
A4: A diagnostic test can help you distinguish between these two issues. You can run a small-scale control reaction with a known, clean substrate (e.g., cyclohexene) that readily undergoes hydrogenation with your catalyst. If this control reaction proceeds as expected, your catalyst is likely active, and the issue with your Cbz deprotection is probably due to poisoning from your substrate or solvent. If the control reaction also fails, your catalyst batch may be inactive.
Q5: Are there alternative deprotection methods if my substrate contains sulfur or other catalyst poisons?
A5: Yes, if your substrate contains functional groups that are known to poison palladium catalysts, several alternative deprotection methods can be employed:
-
Acid-Mediated Deprotection: Strong acids like HBr in acetic acid or Lewis acids like AlCl₃ can cleave the Cbz group.
-
Nucleophilic Cleavage: Reagents like 2-mercaptoethanol with a base can be used for the deprotection of sensitive substrates.
-
Transfer Hydrogenolysis: While still using a palladium catalyst, transfer hydrogenolysis with a hydrogen donor like ammonium formate can sometimes be more tolerant to certain impurities.
Troubleshooting Guides
Guide 1: Sluggish or Stalled Cbz Deprotection Reaction
This guide provides a step-by-step workflow to diagnose and resolve a Cbz deprotection reaction that is not proceeding to completion.
Caption: Troubleshooting workflow for a stalled Cbz deprotection.
Guide 2: Mechanism of Palladium Catalyst Poisoning by Sulfur Compounds
This diagram illustrates how sulfur-containing molecules deactivate the palladium catalyst surface.
Caption: Mechanism of Pd/C catalyst poisoning by sulfur.
Quantitative Data on Catalyst Poisoning and Alternative Methods
The following tables provide a summary of quantitative data to help in troubleshooting and decision-making.
Table 1: Effect of Sulfide Concentration on Reaction Rate
| Sulfide Concentration (µM) | Pseudo-first-order rate constant (min⁻¹) | Inhibition (%) |
| 0 | 0.014 | 0 |
| 31.3 | Not specified | Moderate |
| 93.8 | 0.006 | ~57 |
Data adapted from a study on Pd-catalytic hydrodechlorination, demonstrating the inhibitory effect of sulfide. The trend is applicable to Cbz deprotection.
Table 2: Comparison of Cbz Deprotection Methods for Sulfur-Containing Substrates
| Deprotection Method | Reagents | Typical Yield (%) | Key Advantages | Potential Issues |
| Catalytic Hydrogenolysis | H₂, Pd/C | <10 - 50% (poisoned) | High efficiency with clean substrates | Highly susceptible to sulfur poisoning |
| Acid-Mediated Cleavage | HBr/AcOH or AlCl₃/HFIP | 70 - 95% | Tolerant to sulfur, metal-free | Harsh conditions, potential side reactions |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | 80 - 95% | Highly selective for sensitive substrates | Requires stoichiometric reagents, potential for side reactions with electrophiles |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | 50 - 80% | Milder than H₂, can be more poison-tolerant | Still uses a palladium catalyst that can be poisoned |
Experimental Protocols
Protocol 1: Standard Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol (analytical grade)
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask, dissolve the Cbz-protected amine in methanol or ethanol.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Diagnostic Test for Catalyst Poisoning
Objective: To determine if the substrate, solvent, or catalyst is the cause of reaction failure.
Procedure:
-
Control Reaction: In a small reaction vessel, combine a known clean substrate (e.g., 1 mmol of cyclohexene), the solvent , and a catalytic amount of your Pd/C. Subject this to the standard hydrogenation conditions and monitor for hydrogen uptake or product formation.
-
Test Reaction: In a separate, identical vessel, run the Cbz deprotection reaction under the same conditions.
-
Spiking Experiment (Optional): Set up another control reaction. Once it is running smoothly, inject a small amount of the Cbz-protected substrate solution into the reaction mixture.
Interpretation of Results:
-
Control proceeds, Test fails: The Cbz-protected substrate or the solvent used to dissolve it contains a catalyst poison.
-
Control and Test fail: The catalyst is likely inactive, or the solvent used for both reactions is contaminated.
-
Spiking experiment shows a sudden stop in reaction: This strongly indicates that the Cbz-protected substrate solution contains a potent catalyst poison.
Protocol 3: Regeneration of a Poisoned Pd/C Catalyst (Oxidative Method)
Disclaimer: Regeneration may not fully restore the catalyst's original activity, and its effectiveness depends on the nature of the poison. This procedure is intended for sulfur-poisoned catalysts.
Materials:
-
Poisoned Pd/C catalyst
-
Deionized water
-
Air or oxygen source
-
Oven or furnace with temperature control
Procedure:
-
Carefully filter the poisoned catalyst from the reaction mixture and wash it thoroughly with deionized water to remove any organic residues.
-
Dry the catalyst in an oven at a low temperature (e.g., 50-60 °C) until it is a free-flowing powder.
-
Spread the dried catalyst in a shallow ceramic dish to maximize surface area exposure.
-
Place the dish in an oven or furnace and heat it in an air atmosphere at a temperature between 100-140 °C for several hours. This oxidative treatment aims to convert the adsorbed sulfur species into volatile sulfur oxides.
-
Allow the catalyst to cool to room temperature under a stream of inert gas.
-
The regenerated catalyst should be tested on a small scale to evaluate its activity before being used in a larger-scale reaction.
For more persistent poisons or catalyst fouling, a wash with a solvent like chloroform followed by glacial acetic acid with sonication has also been reported to be effective.
References
Technical Support Center: Cbz-D-Leu-Val-Boc Solubility and Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Cbz-D-Leu-Val-Boc for successful reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when dissolving this compound for chemical reactions.
Q1: My this compound is not dissolving in my reaction solvent. What should I do?
A1: Poor solubility of protected peptides like this compound is a common challenge due to the hydrophobic nature of the leucine and valine side chains, as well as the Cbz and Boc protecting groups. Here is a systematic approach to troubleshoot this issue:
-
Solvent Selection: The choice of solvent is critical. If your initial solvent is not effective, consult the solvent screening guide in the "Experimental Protocols" section. Polar aprotic solvents are generally the best starting point.
-
Increase Temperature: Gently warming the mixture can significantly improve solubility.[1][2][3] However, be cautious to avoid potential degradation of the peptide. A temperature of < 40°C is often recommended.[2]
-
Sonication: Sonication can help break up solid aggregates and enhance dissolution.[4] Use a sonic bath for several minutes.
-
Co-solvents: For very hydrophobic peptides, using a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to first dissolve the peptide, followed by the addition of your reaction solvent, can be effective.
-
Chaotropic Agents: In particularly difficult cases, agents like urea or guanidine hydrochloride can be added to disrupt intermolecular hydrogen bonding that leads to aggregation. However, ensure these are compatible with your downstream reaction conditions.
Q2: Which solvents are generally recommended for dissolving protected dipeptides like this compound?
A2: Protected peptides with hydrophobic residues are typically soluble in polar aprotic organic solvents. Commonly used solvents for solid-phase peptide synthesis (SPPS) and solution-phase couplings are good candidates. These include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
For peptides that are exceptionally difficult to dissolve, mixtures containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM or trichloromethane (TCM) can be very powerful.
Q3: Can I use aqueous solutions to dissolve this compound?
A3: Due to the hydrophobic nature of the amino acid side chains (Leucine and Valine) and the protecting groups (Cbz and Boc), this compound is expected to have very poor solubility in water and aqueous buffers. It is recommended to use organic solvents for dissolution.
Q4: How does peptide aggregation affect solubility and my reaction?
A4: Hydrophobic peptides have a tendency to aggregate via intermolecular hydrogen bonds, forming stable secondary structures like β-sheets. This aggregation is a primary cause of poor solubility and can significantly hinder reaction rates by making the reactive sites of the peptide inaccessible. Using appropriate solvents that can disrupt these hydrogen bonds is crucial for a successful reaction.
Q5: I've dissolved my peptide, but it precipitates out when I add other reagents. What can I do?
A5: This can happen if the addition of a reagent changes the overall polarity of the solvent system, causing the peptide to crash out of solution. To mitigate this:
-
Slow Addition: Add the subsequent reagents slowly and with vigorous stirring to allow for gradual mixing.
-
Co-solvent System: Ensure your initial solvent is a good solubilizer for both your peptide and the added reagents. Sometimes, a mixed solvent system from the start is the best approach.
-
Higher Dilution: Running the reaction at a higher dilution (more solvent) might keep all components in solution, although this could affect reaction kinetics.
Data Presentation
The following table provides a qualitative summary of solvent suitability for protected, hydrophobic peptides like this compound. It is important to note that this is a general guide, and experimental verification is highly recommended.
| Solvent Category | Solvent Examples | General Solubility of Protected Hydrophobic Peptides | Suitability for Reaction |
| Polar Aprotic | DMF, NMP, DMSO, DMAc | Good to Excellent | Generally High |
| Chlorinated | Dichloromethane (DCM) | Moderate to Good | High, often used in synthesis |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate, depends on reaction |
| Nitriles | Acetonitrile (ACN) | Moderate to Low | Moderate, reaction dependent |
| Alcohols | Methanol, Isopropanol | Low to Moderate | Can interfere with some reactions |
| Fluorinated Alcohols | TFE, HFIP (often as co-solvents) | Excellent (especially for aggregated peptides) | High, but can be expensive |
| Aqueous | Water, Buffers | Very Poor | Generally Unsuitable |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Before committing your entire sample, it is crucial to perform a small-scale solubility test.
Materials:
-
This compound (a few milligrams)
-
A selection of potential solvents (e.g., DMF, NMP, DMSO, DCM, THF, ACN)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-2 mg) into several separate vials.
-
To each vial, add a measured volume of a different solvent (e.g., 100 µL) to achieve a target concentration relevant to your planned reaction.
-
Vortex each vial vigorously for 30 seconds.
-
Observe for dissolution. If the peptide has not fully dissolved, sonicate the vial for 5-10 minutes.
-
If the solution is still not clear, gently warm the vial to approximately 30-40°C and vortex again.
-
Record your observations for each solvent, noting which ones provide a clear solution at your target concentration.
Mandatory Visualization
The following diagrams illustrate key workflows for addressing solubility issues with this compound.
References
Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC
Welcome to the technical support center for monitoring peptide coupling reactions using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary role of HPLC in monitoring peptide coupling reactions?
A1: HPLC is a crucial analytical technique used to monitor the progress of peptide coupling reactions by separating and quantifying the components of the reaction mixture.[1] It allows researchers to track the consumption of starting materials (amino acids and the growing peptide chain) and the formation of the desired peptide product. This real-time analysis helps in determining the reaction's endpoint and identifying any potential side products or impurities.[2]
Q2: How do I interpret an HPLC chromatogram for a peptide coupling reaction?
A2: An HPLC chromatogram plots the detector's response against retention time.[3]
-
Peaks: Each peak represents a different component in the mixture.
-
Retention Time (x-axis): The time it takes for a component to travel through the column. This helps in identifying components based on previous runs or standards.
-
Peak Area/Height (y-axis): Proportional to the concentration of the component. By comparing the chromatograms over time, you can observe the decrease in the starting material peaks and the increase in the product peak, indicating the reaction's progress.[3] The purity of the peptide is often calculated by dividing the main peak's area by the total area of all peaks.[4]
Q3: What are the most common impurities observed in HPLC analysis of peptide coupling?
A3: Common impurities include:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling.
-
Truncated Sequences: Shorter peptides resulting from incomplete synthesis.
-
Incompletely Deprotected Sequences: Peptides with protecting groups still attached.
-
Racemization Products: Peptides containing an amino acid with the incorrect stereochemistry (e.g., a D-amino acid instead of an L-amino acid).
-
Side-Reaction Products: Such as aspartimide formation from aspartic acid residues.
-
Oxidation Products: Particularly the oxidation of methionine residues.
Q4: How often should I take samples from my reaction to monitor its progress?
A4: The frequency of sampling depends on the expected reaction rate. For a new or unoptimized reaction, it is advisable to take samples at regular intervals (e.g., every 30-60 minutes) to build a reaction profile. Once the reaction kinetics are better understood, the sampling frequency can be adjusted.
Q5: Can I use the same HPLC method for both monitoring the reaction and for final purity analysis?
A5: While the same basic method (e.g., reversed-phase HPLC) can be used, some optimization may be necessary. Reaction monitoring methods are often faster "scouting" gradients to get a quick overview of the reaction components. Final purity analysis typically requires a more optimized, slower gradient to achieve the best possible resolution of the main product from all potential impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during HPLC monitoring of your peptide coupling reactions.
Issue 1: Incomplete or Slow Coupling Reaction
Q: My HPLC analysis shows a significant amount of unreacted starting material even after an extended reaction time. What are the possible causes and solutions?
A: Incomplete or slow coupling can be attributed to several factors. A systematic troubleshooting approach is recommended.
-
Cause: Inefficient activation of the amino acid.
-
Solution:
-
Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU or HBTU are generally more effective for challenging couplings.
-
Ensure your coupling reagents are fresh and have been stored correctly to prevent degradation.
-
Optimize the stoichiometry of the coupling reagents.
-
-
Cause: Steric hindrance from bulky amino acids or protecting groups.
-
Solution:
-
Increase the reaction time and/or temperature. A modest increase in temperature (e.g., to 30-40°C) can sometimes help, but should be monitored to avoid side reactions.
-
Consider performing a "double coupling," where the coupling step is repeated with fresh reagents.
-
-
Cause: Peptide aggregation on the solid support, blocking reactive sites.
-
Solution:
-
Change the solvent. NMP is sometimes more effective than DMF at solvating the growing peptide chain.
-
Incorporate "magic mixtures" containing chaotropic salts to disrupt secondary structures.
-
-
Cause: Suboptimal solvent choice.
-
Solution: Ensure you are using high-purity, anhydrous solvents like DMF or DCM.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5,0.5", dpi=100]; node [shape=box, style="rounded,filled", margin=0.1, width=2.5, height=0.8, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for incomplete peptide coupling.
Issue 2: Poor Peak Shape in HPLC Chromatogram (Broadening or Tailing)
Q: The peaks in my HPLC chromatogram are broad or show significant tailing. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and accurate quantification.
| Cause | Solution |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Secondary Interactions | The purity of the silica used in HPLC columns is important; metal ion impurities can cause peak tailing. Using high-purity silica columns can improve peak shape, especially at low concentrations of ion-pairing reagents. |
| Inappropriate Mobile Phase | Optimize the concentration of the ion-pairing reagent (e.g., TFA). Typically 0.1% TFA is used. Ensure the pH of the mobile phase is appropriate for your peptide. |
| Column Temperature | Increasing the column temperature (e.g., to 40-70°C) can improve peak shape by reducing mobile phase viscosity and improving mass transfer. |
| Peptide Aggregation in Solution | Dilute the sample in the mobile phase before injection. |
| Column Degradation | Flush the column with a strong solvent or replace the column if it's old or has been used extensively. |
Issue 3: Appearance of Unexpected Peaks
Q: My HPLC chromatogram shows several unexpected peaks. How can I identify them and prevent their formation?
A: Unexpected peaks usually correspond to impurities or side-reaction products.
-
Identification:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the species in each peak. This is the most definitive way to identify impurities like deletion sequences or oxidation products.
-
Retention Time Comparison: Compare the retention times of your sample with standards of potential impurities if available.
-
-
Prevention Strategies:
-
Racemization: This is a concern, especially with certain coupling reagents. Using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in minimal amounts can help reduce racemization.
-
δ-Lactam Formation (with Arginine): This side reaction can lead to deletion sequences. Minimize the pre-activation time of the arginine residue before adding it to the resin to reduce the chance of this intramolecular cyclization.
-
Oxidation (with Methionine, Cysteine): If working with oxidation-prone amino acids, consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Incomplete Deprotection: Ensure the deprotection step (e.g., Fmoc removal with piperidine) goes to completion. You can monitor this using a colorimetric test like the Kaiser test for primary amines. If the coupling is incomplete after a second attempt, "capping" the unreacted amines with acetic anhydride can prevent the formation of deletion impurities.
-
dot graph { graph [layout=neato, overlap=false, splines=true, sep="+10,10"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Logic for addressing unexpected peaks in HPLC.
Experimental Protocols
General Protocol for HPLC Monitoring
This protocol provides a starting point for developing an HPLC method for monitoring peptide coupling reactions.
-
Sample Preparation:
-
Carefully take a small aliquot of the reaction mixture (if in solution) or a few resin beads (for solid-phase synthesis).
-
If using resin beads, first cleave the peptide from a small sample of the resin.
-
Dissolve the sample in a suitable solvent, often the initial mobile phase composition (e.g., 95% Water/TFA, 5% Acetonitrile/TFA).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is the most common choice for peptide analysis. For larger peptides (>10,000 Da), a wide-pore (300 Å) column is recommended.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Gradient: A typical "scouting" gradient runs from a low percentage of B to a high percentage over a short period. For example, a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point. For better resolution, a shallower gradient (e.g., an increase of 1% B per minute) is often used.
-
Flow Rate: Typically 1.0 mL/min for an analytical 4.6 mm ID column.
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Trp or Tyr are present).
-
Column Temperature: Start at ambient temperature or slightly elevated (e.g., 30-40 °C) to improve peak shape.
-
Quantitative Data Summary: Coupling Reagent Performance
The choice of coupling reagent is critical for the success of the peptide synthesis. The following table provides a general comparison of commonly used coupling reagents.
| Coupling Reagent | Common Base | Relative Racemization Risk | General Recommendations |
| HBTU/HATU | DIEA, NMM | Moderate | Widely used and effective for many couplings. HATU is generally more reactive and can reduce racemization compared to HBTU. |
| PyBOP/PyAOP | DIEA, NMM | Moderate to High | Very efficient but may carry a higher risk of racemization. |
| COMU | DIEA | Low to Moderate | Offers high efficiency, often with a reduced risk of racemization. |
Note: This data is a general guide. Optimal conditions should be determined empirically for each specific coupling reaction.
References
Validation & Comparative
A Head-to-Head Battle: Cbz vs. Fmoc Protection in D-Amino Acid Synthesis
For researchers, scientists, and drug development professionals, the choice of a protecting group is a critical decision in the synthesis of peptides containing D-amino acids. This guide provides an objective, data-driven comparison of the two most common Nα-protecting groups: Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), with a focus on their application in D-amino acid synthesis.
The incorporation of D-amino acids into peptide structures is a key strategy for enhancing metabolic stability and modulating biological activity. The selection of an appropriate protecting group is paramount to achieving high yields, purity, and stereochemical integrity. This comparison delves into the experimental data to guide the selection process between the classical Cbz group and the more modern Fmoc group.
At a Glance: Key Differences
| Feature | Cbz (Carboxybenzyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Chemical Nature | Benzyloxycarbonyl group | Fluorenylmethyloxycarbonyl group |
| Primary Application | Predominantly solution-phase peptide synthesis | Gold standard for solid-phase peptide synthesis (SPPS) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)[1] | Mild base (e.g., 20% piperidine in DMF)[1] |
| Orthogonality | Orthogonal to Boc and Fmoc groups | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) |
Performance Comparison: Yield, Purity, and Racemization
While comprehensive, directly comparative studies on a wide range of D-amino acids are limited, the existing literature and general principles of peptide synthesis allow for a critical evaluation.
Yield and Purity:
In solid-phase peptide synthesis (SPPS), the Fmoc strategy generally offers higher repetitive yields, often exceeding 99% per coupling cycle.[1] This is attributed to the mild deprotection conditions and the ease of automation. Cbz, while effective in solution-phase synthesis, is less commonly used in modern automated SPPS due to the harsher deprotection conditions and potential for catalyst poisoning in complex sequences.[1]
One study on the synthesis of spiroligomers highlighted that Cbz groups could be difficult to remove and lead to side reactions, limiting the choice of resin linkers and resulting in lower yields compared to the Fmoc-based strategy.[2]
Racemization:
Maintaining the stereochemical integrity of D-amino acids is of utmost importance. Racemization, the conversion of a chiral molecule into its enantiomer, can occur at various stages of peptide synthesis.
The base-catalyzed deprotection of the Fmoc group is a known risk factor for racemization, particularly for sensitive amino acids. However, studies have shown that the extent of racemization during Fmoc-SPPS is generally low, often less than 0.4% per cycle. The choice of coupling reagents and base can significantly impact the level of epimerization. For instance, using sterically hindered bases can minimize racemization.
While Cbz deprotection via hydrogenolysis is generally considered mild and less prone to racemization, the alternative acidic cleavage can be harsh. One study coupling N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles reported high yields (41-95%) with complete retention of chirality for both protecting groups, as evidenced by NMR and HPLC analysis. Another study reported that coupling of N-protected (Cbz or Fmoc) aminoacylbenzotriazoles with unprotected amino acids resulted in peptides in 85-95% yield with less than 1% racemization.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the protection and deprotection steps using Cbz and Fmoc for a generic D-amino acid.
Cbz Protection and Deprotection
Protection of a D-Amino Acid with Cbz-Cl:
-
Materials: D-amino acid, sodium carbonate, dioxane, water, benzyl chloroformate (Cbz-Cl), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve the D-amino acid in an aqueous solution of sodium carbonate.
-
Add a solution of Cbz-Cl in dioxane dropwise while maintaining a basic pH and low temperature.
-
Stir the reaction mixture for several hours at room temperature.
-
Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Cbz-protected D-amino acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Cbz Deprotection via Catalytic Hydrogenolysis:
-
Materials: Cbz-protected D-amino acid or peptide, solvent (e.g., methanol, ethanol, or THF), Palladium on carbon (Pd/C) catalyst (5-10% w/w), hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).
-
Procedure:
-
Dissolve the Cbz-protected compound in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (typically balloon pressure or a hydrogenation apparatus) or add the transfer hydrogenation reagent.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected D-amino acid or peptide.
-
Fmoc Protection and Deprotection (SPPS)
Fmoc Protection of a D-Amino Acid:
-
Materials: D-amino acid, sodium carbonate, water, dioxane, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester), diethyl ether, hydrochloric acid.
-
Procedure:
-
Dissolve the D-amino acid in an aqueous solution of sodium carbonate.
-
Add a solution of Fmoc-OSu in dioxane.
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the Fmoc-protected D-amino acid.
-
Collect the product by filtration, wash with water, and dry.
-
Fmoc Deprotection in Solid-Phase Peptide Synthesis:
-
Materials: Fmoc-protected peptide-resin, N,N-dimethylformamide (DMF), piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
-
Visualizing the Workflows
To better understand the processes, the following diagrams illustrate the key steps in Cbz and Fmoc-based synthesis.
Conclusion
The choice between Cbz and Fmoc protection for D-amino acid synthesis is highly dependent on the synthetic strategy. For modern, automated solid-phase peptide synthesis, Fmoc is the clear choice due to its mild deprotection conditions, high repetitive yields, and compatibility with a wide range of acid-labile side-chain protecting groups.
Cbz remains a valuable tool for solution-phase synthesis , particularly for the synthesis of peptide fragments that will be subsequently coupled. Its orthogonality to both Boc and Fmoc protecting groups provides strategic flexibility in complex synthetic routes. While racemization can be a concern with both methods, careful optimization of reaction conditions, particularly the choice of base and coupling reagents in Fmoc chemistry, can minimize this side reaction to acceptable levels. Ultimately, a thorough understanding of the strengths and limitations of each protecting group, supported by the experimental data, will enable the synthesis of D-amino acid-containing peptides with high purity and yield.
References
A Comparative Guide to Boc and Other Acid-Labile Protecting Groups
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the use of protecting groups is a cornerstone of strategic molecular construction. Among these, acid-labile protecting groups play a pivotal role in temporarily shielding reactive functional groups, such as amines and hydroxyls, from unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is arguably one of the most widely utilized acid-labile protecting groups. This guide provides an objective comparison of the Boc group with other common acid-labile protecting groups, supported by available data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to Acid-Labile Protecting Groups
Acid-labile protecting groups are chemical moieties that are stable under neutral and basic conditions but can be selectively removed by treatment with an acid.[1][2] This characteristic allows for the strategic unmasking of a functional group at a desired stage of a multi-step synthesis, a concept known as orthogonal protection.[3] The choice of an appropriate acid-labile protecting group depends on several factors, including the stability of the substrate to acidic conditions, the desired degree of lability, and the presence of other protecting groups in the molecule.
Comparison of Boc with Other Acid-Labile Protecting Groups
The selection of an acid-labile protecting group is a critical decision in synthetic planning. The following sections compare the properties and applications of the Boc group with other frequently used acid-labile protecting groups, including Trityl (Trt), Carboxybenzyl (Cbz), and various silyl ethers.
Chemical Properties and Lability
The stability of an acid-labile protecting group is inversely related to the stability of the carbocation formed during its cleavage. The Boc group is cleaved via a mechanism involving the formation of a stable tert-butyl cation. Other groups, such as the Trityl group, form even more stabilized carbocations due to resonance, rendering them more acid-labile.
Table 1: Comparison of Common Acid-Labile Protecting Groups
| Protecting Group | Structure | Typical Deprotection Conditions | Relative Lability | Key Advantages | Key Disadvantages |
| Boc (tert-Butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acids (e.g., TFA, HCl in dioxane)[4] | Moderate | Robust, widely used, byproducts are volatile | Requires strong acidic conditions for cleavage |
| Trt (Trityl) | -C(C₆H₅)₃ | Mild acids (e.g., dilute TFA, formic acid)[5] | High | Very acid-labile, allows for selective deprotection | Bulky, can introduce steric hindrance |
| MMT (4-Methoxytrityl) | -C(C₆H₅)₂(C₆H₄OCH₃) | Very mild acids | Higher than Trt | More acid-labile than Trt | Less stable than Trt |
| DMT (4,4'-Dimethoxytrityl) | -C(C₆H₅)(C₆H₄OCH₃)₂ | Very mild acids | Higher than MMT | Very high acid-lability | Can be too labile for some applications |
| Cbz (Carboxybenzyl) | -(C=O)O-CH₂-C₆H₅ | Strong acids (HBr/AcOH), Hydrogenolysis | Low (acid), High (H₂) | Stable to milder acids, removable by hydrogenation | Requires harsh acidic conditions or hydrogenation |
| TBS (tert-Butyldimethylsilyl) | -Si(CH₃)₂(C(CH₃)₃) | Fluoride sources (e.g., TBAF), acidic conditions | Moderate (acid) | Stable to a wide range of conditions, orthogonal to many groups | Can be difficult to remove from hindered positions |
| TIPS (Triisopropylsilyl) | -Si(CH(CH₃)₂)₃ | Fluoride sources, stronger acidic conditions | Lower than TBS | More stable than TBS | More difficult to introduce and remove |
Orthogonality and Selectivity
A key advantage of having a diverse toolkit of protecting groups is the ability to employ an orthogonal strategy, where one group can be removed without affecting another.
-
Boc vs. Trt : The Trityl group is significantly more acid-labile than the Boc group. This allows for the selective deprotection of a Trt-protected amine or alcohol in the presence of a Boc-protected function by using very mild acidic conditions (e.g., 1% TFA).
-
Boc vs. Cbz : The Cbz group is relatively stable to the acidic conditions used for Boc deprotection, but it is readily cleaved by catalytic hydrogenolysis. This makes the Boc/Cbz pair a classic example of an orthogonal protecting group strategy.
-
Boc vs. Silyl Ethers : Silyl ethers are typically removed with fluoride ions (e.g., TBAF) or under acidic conditions. The relative stability of silyl ethers to acid is generally TMS < TES < TBS < TIPS. This allows for selective deprotection. For instance, a TBS group can often be retained while a Boc group is removed with strong acid. Conversely, a silyl ether can be removed with fluoride without affecting a Boc group.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following are representative procedures for the deprotection of Boc, Trt, and TBS groups.
Protocol 1: General Procedure for Boc Deprotection
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product, often as a TFA salt.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
Protocol 2: General Procedure for Trityl (Trt) Deprotection
Materials:
-
Trt-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (1-5% in DCM) or 80% acetic acid in water
-
Triethylsilane (TES) or triisopropylsilane (TIS) as a scavenger
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Trt-protected substrate in dichloromethane (DCM).
-
Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIS) (typically 5-10 equivalents).
-
Add the acidic deprotection solution (e.g., 1-5% TFA in DCM or 80% aqueous acetic acid).
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Protocol 3: General Procedure for TBS Deprotection (Acid-Catalyzed)
Materials:
-
TBS-protected substrate
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Acetic acid (AcOH) or Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the TBS-protected substrate in a suitable solvent such as methanol or THF.
-
Add the acidic reagent (e.g., acetic acid or a catalytic amount of HCl).
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrate and the strength of the acid. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Visualizing Deprotection and Selection Strategies
The following diagrams illustrate the deprotection mechanism of the Boc group and a decision-making workflow for selecting an appropriate acid-labile protecting group.
Conclusion
The tert-butyloxycarbonyl (Boc) group remains a robust and widely applicable acid-labile protecting group in organic synthesis. Its moderate stability allows for its use in a variety of synthetic transformations, while its cleavage under strong acidic conditions provides a reliable deprotection strategy. However, for substrates that are sensitive to strong acids or when a higher degree of acid lability is required for selective deprotection, other protecting groups such as the Trityl and its derivatives offer valuable alternatives. Silyl ethers provide an additional layer of orthogonality, being removable under conditions that often leave carbamate-based protecting groups intact. The ultimate choice of an acid-labile protecting group should be guided by a careful consideration of the specific requirements of the synthetic route, including substrate stability, the need for orthogonality, and the desired reaction conditions. A thorough understanding of the properties and deprotection protocols for each of these groups empowers chemists to design and execute more efficient and successful syntheses of complex molecules.
References
A Comparative Guide to Coupling Reagents for Leu-Val Bond Formation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the formation of the peptide bond between sterically hindered amino acids such as Leucine (Leu) and Valine (Val) presents a significant challenge. The bulky isopropyl side chains of both residues can impede the approach of the reacting species, leading to slower reaction rates, incomplete coupling, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore paramount to achieving high yields and preserving the stereochemical integrity of the final peptide.
This guide provides an objective comparison of the performance of several commonly used coupling reagents for the formation of the Leu-Val bond. We present a summary of available quantitative data, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and a visual representation of the general workflow.
Data Presentation: Performance of Coupling Reagents in Hindered Couplings
The following table summarizes the performance of various coupling reagents in the formation of peptide bonds involving sterically hindered amino acids. It is important to note that the data has been compiled from multiple sources, and direct comparison may be limited due to variations in specific reaction conditions, model peptides, and analytical methods used in the original studies. However, this compilation provides a valuable overview of the relative efficiencies of these reagents.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Reported Yield (%) | Racemization |
| HATU | HOAt | DIPEA/NMM | DMF | 30-60 min | >95 | Low |
| HBTU | HOBt | DIPEA/NMM | DMF | 30-120 min | ~90-98 | Low to moderate |
| HCTU | 6-Cl-HOBt | DIPEA/NMM | DMF | 30-60 min | >95 | Low |
| COMU | - | DIPEA/TMP | DMF | 15-60 min | >95 | Very Low |
| PyBOP | HOBt | DIPEA/NMM | DMF/DCM | 30-120 min | ~90-95 | Low to moderate |
| TBTU | HOBt | DIPEA/NMM | DMF | 30-120 min | ~90-98 | Low to moderate |
| DIC/HOBt | HOBt | - | DMF/DCM | 1-4 hours | ~85-95 | Moderate |
| EDC/HOBt | HOBt | - | DMF/DCM | 1-4 hours | ~80-90 | Moderate to high |
Note: Yields and racemization levels are highly dependent on the specific peptide sequence, solid support, and reaction conditions.
Experimental Protocols: Solid-Phase Synthesis of Fmoc-Leu-Val-Resin
The following are generalized protocols for the manual solid-phase synthesis of a Leu-Val dipeptide on a pre-loaded Valine resin (e.g., Fmoc-Val-Wang resin). These protocols assume a standard Fmoc/tBu strategy.
1. Resin Preparation and Swelling
-
Place the Fmoc-Val-Wang resin (1 equivalent) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc-Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful deprotection.
3. Coupling of Fmoc-Leu-OH
The following protocols detail the coupling step using different reagents. The quantities are based on a 1 equivalent of resin substitution.
HATU Protocol
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 equivalents) to the solution and vortex briefly to pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Perform a Kaiser test. If the test is positive, extend the reaction time.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
HBTU/TBTU/HCTU Protocol
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and HBTU, TBTU, or HCTU (2.9 equivalents) in DMF.
-
Add DIPEA or NMM (6 equivalents) to the solution and vortex to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain and wash the resin as described in the HATU protocol.
COMU Protocol
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and COMU (3 equivalents) in DMF.
-
Add DIPEA or 2,4,6-Trimethylpyridine (TMP) (6 equivalents) to the solution and vortex for 1-2 minutes. The solution will typically change color.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 15-60 minutes.
-
Monitor the reaction with a Kaiser test.
-
Once complete, drain and wash the resin.
PyBOP Protocol
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.
-
Add DIPEA or NMM (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 30-120 minutes.
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain and wash the resin.
DIC/HOBt Protocol
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain and wash the resin. Be aware that the byproduct, diisopropylurea, is soluble in DMF and needs to be thoroughly washed away.
EDC/HOBt Protocol
-
This protocol is more commonly used in solution-phase synthesis but can be adapted for solid-phase.
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents), HOBt (3 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (3 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the reaction with a Kaiser test.
-
Upon completion, drain and wash the resin. The urea byproduct from EDC is water-soluble, which can facilitate its removal during subsequent cleavage and purification steps.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of the Leu-Val dipeptide.
Caption: General workflow for the solid-phase synthesis of a Leu-Val dipeptide.
A Comparative Guide to Purity Analysis of Cbz-D-Leu-Val-Boc
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for assessing the purity of the protected dipeptide, Cbz-D-Leu-Val-Boc.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-Phase HPLC (RP-HPLC) is the industry standard for determining the purity of synthetic peptides.[1] This technique separates molecules based on their hydrophobicity. The peptide is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase. By gradually increasing the hydrophobicity of the mobile phase, components of the sample are eluted at different times, allowing for their separation and quantification.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental parameters.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.6 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 15% to 70% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
3. Data Analysis: The purity of this compound is determined by calculating the relative peak area of the main component in the chromatogram. The percentage purity is calculated as follows:
Percentage Purity = (Area of the main peptide peak / Total area of all peaks) x 100
This calculation provides a quantitative measure of the target peptide relative to any impurities present in the sample.[2]
Caption: Workflow for the HPLC purity analysis of this compound.
Comparison with Alternative Purity Analysis Methods
While HPLC is a robust method, other techniques can provide complementary information or may be more suitable for specific applications.
| Method | Principle | Advantages | Disadvantages |
| HPLC | Separates components based on their differential partitioning between a mobile phase and a stationary phase, typically based on hydrophobicity for peptides.[2] | High resolution and sensitivity, provides quantitative purity data, well-established and reproducible.[3][4] | Can be time-consuming, requires specialized equipment, may not resolve all co-eluting impurities. |
| Thin-Layer Chromatography (TLC) | A qualitative technique where components of a mixture are separated on a thin layer of adsorbent material based on their affinity for the stationary and mobile phases. | Rapid, inexpensive, and requires minimal sample preparation, useful for quick qualitative assessments of purity. | Primarily qualitative, lower resolution and sensitivity compared to HPLC, not suitable for precise quantification. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample. It is a powerful tool for confirming the molecular weight of the synthesized peptide and identifying impurities. | Provides accurate molecular weight information, highly sensitive, can be coupled with HPLC (LC-MS) for enhanced separation and identification. | May not distinguish between isomers, quantification can be complex without appropriate standards, requires expensive instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. The intensity of the proton signal is directly proportional to the relative number of protons at a particular position in a peptide. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards, non-destructive. | Lower sensitivity compared to HPLC and MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
Selecting the Appropriate Analytical Method
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
Caption: Decision tree for selecting an analytical method for peptide purity.
References
Navigating the Maze: A Comparative Guide to Mass Spectrometry of Protected Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization, the analysis of protected peptides presents a significant analytical challenge. The very protecting groups essential for directing synthesis can complicate mass spectrometric analysis, influencing ionization efficiency, fragmentation patterns, and data interpretation. This guide provides an objective comparison of mass spectrometry techniques for the characterization of protected peptides, supported by experimental considerations, detailed protocols, and visual workflows to aid in method selection and optimization.
The successful synthesis of a peptide is critically dependent on the use of protecting groups to prevent unwanted side reactions. The two most common N-terminal protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), each defining a major strategy in solid-phase peptide synthesis (SPPS). While essential for synthesis, these groups, along with various side-chain protecting groups, add a layer of complexity to the final characterization by mass spectrometry (MS), a tool prized for its sensitivity and ability to provide detailed structural information.[1]
This guide compares the performance of different ionization sources and fragmentation methods in the context of protected peptide analysis, offering insights into mitigating common challenges such as premature deprotection and interpreting complex spectra.
At a Glance: Comparing N-Terminal Protecting Groups in Mass Spectrometry
The choice of N-terminal protecting group fundamentally impacts the mass spectrometric behavior of a peptide. The stability of the group within the ion source and its fragmentation characteristics are key considerations.
| Feature | N-Boc (tert-butyloxycarbonyl) | N-Fmoc (9-fluorenylmethyloxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |
| Lability | Acid-labile (removed by TFA).[2] | Base-labile (removed by piperidine).[2] | Removed by catalytic hydrogenation; moderately acid-labile.[3] |
| In-Source Decay (ISD) | Prone to in-source decay, leading to the observation of [M+H-100]⁺ and/or [M+H-56]⁺ ions (loss of isobutylene).[4] | Generally stable with minimal in-source decay. | Can exhibit in-source fragmentation, often with loss of benzyl alcohol (M-108). |
| MS Signal Intensity | Can be compromised by in-source decay, splitting the ion current between the intact and deprotected species. | Generally provides good signal intensity for the intact protected peptide. | Generally provides good signal intensity, though fragmentation can be temperature-dependent. |
| Typical Fragmentation | Often shows a prominent neutral loss of the entire Boc group (100 Da) or isobutylene (56 Da) during MS/MS. | The Fmoc group is generally stable during CID, leading to predominant peptide backbone fragmentation (b- and y-ions). | Primary fragmentation can involve the loss of benzyl alcohol, followed by peptide backbone fragmentation. |
| Overall MS Compatibility | Moderate. Requires careful optimization of MS conditions (e.g., using soft ionization) to minimize in-source decay. | Excellent. It is widely used and well-characterized in mass spectrometry. | Good. Fragmentation is relatively predictable. |
Choosing Your Weapon: A Comparison of Ionization and Fragmentation Techniques
The successful analysis of a protected peptide hinges on selecting the appropriate ionization and fragmentation methods. The goal is to generate intact molecular ions of the protected peptide and then to induce fragmentation that provides sequence information without being dominated by the loss of protecting groups.
Ionization Techniques: ESI vs. MALDI
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common soft ionization techniques used for peptide analysis.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ion Formation | Produces multiply charged ions [M+nH]ⁿ⁺ from solution. | Produces predominantly singly charged ions [M+H]⁺ from a solid crystal matrix. |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS) for online separation and analysis. | Primarily an offline technique; compatible with LC via spot-ting fractions. |
| Salt/Buffer Tolerance | Low tolerance; salts and detergents can suppress the ion signal. | High tolerance for salts and buffers. |
| In-Source Fragmentation | Can be gentler, but in-source decay of labile groups (like Boc) can be promoted by higher voltages or temperatures. | Generally considered very "soft," but improper matrix selection (e.g., highly acidic matrices) can cause cleavage of acid-labile side-chain protecting groups. |
| Best For | High-resolution analysis of complex mixtures, obtaining precursor charge states for advanced fragmentation methods (e.g., ETD). | Rapid analysis of discrete samples, high-throughput screening, and analysis of samples that are difficult to solubilize or are in impure buffers. |
Fragmentation Techniques: CID vs. ETD
For peptide sequencing, tandem mass spectrometry (MS/MS) is used to fragment the molecular ion. Collision-Induced Dissociation (CID) is the most common method, while Electron-Transfer Dissociation (ETD) offers a complementary approach, particularly for labile modifications.
While specific data on protected peptides is limited, extensive studies on unprotected peptides provide a strong basis for comparison.
| Feature | Collision-Induced Dissociation (CID/HCD) | Electron-Transfer Dissociation (ETD) |
| Mechanism | Heats and fragments peptides through energetic collisions with an inert gas. | Transfers an electron to the peptide, causing fragmentation through a non-ergodic process. |
| Fragment Ions | Primarily produces b- and y-ions by cleaving the peptide backbone amide bonds. | Primarily produces c- and z-ions by cleaving the N-Cα bond. |
| Effect on Protecting Groups | High energy can easily cleave labile protecting groups, leading to a dominant neutral loss peak (e.g., loss of Boc) which can suppress informative backbone fragments. | Tends to preserve labile post-translational modifications and, by extension, labile protecting groups, providing more backbone fragmentation. |
| Sequence Coverage | For an average tryptic peptide, CID provides approximately 67% sequence coverage. | For an average tryptic peptide, ETD provides approximately 82% sequence coverage, a 22% increase over CID. |
| Precursor Requirements | Effective for a wide range of charge states, but typically works best on 2+ and 3+ ions. | Generally requires precursor ions with a charge state of 2+ or higher, making it highly compatible with ESI. |
Visualizing the Process
To better understand the analytical workflow and decision-making process, the following diagrams illustrate key relationships and procedures.
Experimental Protocols
The following protocols provide a general framework for the analysis of protected peptides. Optimization will be required based on the specific peptide sequence, protecting groups, and available instrumentation.
Protocol 1: Post-Synthesis Workup and Sample Preparation
This protocol describes the cleavage of a peptide synthesized using Fmoc chemistry from the solid-phase resin.
-
N-Terminal Fmoc Group Removal: If the final Fmoc group is still present, swell the peptidyl-resin in Dimethylformamide (DMF) and treat with a solution of 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and Dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v).
-
Peptide Cleavage: Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet 2-3 times with cold ether to remove scavengers. Dry the final peptide pellet under vacuum.
-
Sample Dissolution: For LC-MS analysis, dissolve the peptide in an appropriate solvent, such as 0.1% TFA in 50:50 acetonitrile/water.
Protocol 2: LC-ESI-MS/MS Analysis
This protocol is suitable for a high-resolution mass spectrometer like a Q-TOF or Orbitrap.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A typical gradient might run from 5% to 65% B over 20-30 minutes, but this must be optimized for the specific peptide's hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS1 Full Scan: Acquire spectra in the m/z range of 300-2000 to identify the molecular ions of the protected peptide (often multiply charged).
-
MS/MS Fragmentation: Use a data-dependent acquisition (DDA) mode to select the most intense precursor ions for fragmentation.
-
For CID: Use a normalized collision energy in the range of 25-35%.
-
For ETD: Optimize the reagent anion target and reaction time to maximize sequence-informative fragments.
-
-
Protocol 3: MALDI-TOF-MS Analysis
This protocol is suitable for rapid screening and analysis of single samples.
-
Matrix Selection: For protected peptides, which can be labile, a less acidic matrix like dithranol is often preferred over α-cyano-4-hydroxycinnamic acid (CHCA) to minimize on-plate deprotection. The addition of salts like CsCl can reduce fragmentation and improve data quality by promoting the formation of Cs⁺ adducts.
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a saturated solution of the matrix (e.g., 10 mg/mL dithranol) in a suitable solvent like acetone or 50:50 acetonitrile/water with 0.1% TFA.
-
Prepare a ~1-10 pmol/µL solution of the protected peptide in a compatible solvent.
-
Mix the analyte and matrix solutions in a 1:1 ratio on the MALDI target plate (0.5-1 µL of each).
-
Allow the spot to air-dry completely, forming a co-crystalline sample/matrix complex.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ion reflector mode.
-
Acquisition: Acquire spectra across a mass range appropriate for the expected molecular weight of the protected peptide.
-
MS/MS (PSD/LIFT): If sequencing is required, isolate the precursor ion of interest and perform fragmentation using Post-Source Decay (PSD) or LIFT technology.
-
Conclusion
The mass spectrometric characterization of protected peptides requires a nuanced approach that accounts for the lability and chemical properties of the protecting groups. While Fmoc-protected peptides are generally more stable and compatible with standard MS workflows, the analysis of Boc-protected peptides necessitates careful optimization to minimize in-source decay, often favoring the use of MALDI or gentle ESI conditions. For fragmentation, while CID is universally available, ETD offers significant advantages in preserving labile side-chain groups and providing higher sequence coverage. By carefully selecting the ionization and fragmentation techniques and optimizing analytical parameters, researchers can successfully navigate the complexities of protected peptide analysis to confidently verify the identity, purity, and sequence of their synthetic products.
References
A Comparative Guide to Solution-Phase vs. Solid-Phase Tripeptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a peptide synthesis methodology is a critical decision that influences not only the purity and yield of the final product but also project timelines and scalability. This guide provides an objective comparison of the two primary approaches for synthesizing a model tripeptide, Glycyl-L-Phenylalanyl-L-Alanine (Gly-Phe-Ala): solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). This comparison is supported by representative experimental data and detailed protocols to inform the selection of the most suitable strategy.
Executive Summary
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Principle | Reactions are carried out in a homogeneous solution, with purification after each step.[1] | The peptide is synthesized on an insoluble polymer resin, with excess reagents removed by washing.[1] |
| Purification | Intermediates are purified after each coupling and deprotection step, often via crystallization or chromatography.[2] | Purification is primarily done at the end of the synthesis after cleaving the peptide from the resin.[3] |
| Scalability | Well-suited for large-scale synthesis (kilogram quantities) of short peptides.[1] | Excellent for laboratory-scale (milligram to gram) synthesis and amenable to automation. |
| Time & Labor | Generally more time-consuming and labor-intensive due to the repetitive purification of intermediates. | Faster for longer peptides due to the elimination of intermediate purification steps and potential for automation. |
| Reagent Usage | Stoichiometric amounts of reagents are typically used. | An excess of reagents is often used to drive reactions to completion. |
| Typical Yield | Can be higher for short peptides due to the purification of intermediates, which removes potential side products at each stage. | Yield can be affected by incomplete reactions or side reactions that accumulate on the resin. |
| Purity | High purity can be achieved for short peptides as intermediates are purified. | The final product is a mixture of the target peptide and any deletion or truncated sequences, requiring rigorous final purification. |
Quantitative Performance Data: A Representative Comparison for Gly-Phe-Ala
The following table summarizes representative quantitative data for the synthesis of the tripeptide Gly-Phe-Ala using both solution-phase and solid-phase methods. These values are based on typical outcomes reported in the literature for the synthesis of short peptides.
| Parameter | Solution-Phase Synthesis (Representative) | Solid-Phase Synthesis (Representative) |
| Overall Yield | ~75% | ~65% |
| Purity (after purification) | >98% | >97% |
| Synthesis Time (for tripeptide) | 3-5 days | 1-2 days |
| Solvent Consumption | High (due to extractions and chromatography) | High (due to extensive washing steps) |
Experimental Protocols
Solution-Phase Synthesis of Gly-Phe-Ala
This protocol outlines a classical approach to the solution-phase synthesis of Gly-Phe-Ala, involving the sequential coupling of protected amino acids.
Materials:
-
Boc-Phe-OH, H-Ala-OMe·HCl, Boc-Gly-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), Sodium chloride (NaCl), Magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH)
Procedure:
-
Synthesis of Boc-Phe-Ala-OMe:
-
Dissolve H-Ala-OMe·HCl (1 equivalent) and triethylamine (1.1 equivalents) in DCM.
-
In a separate flask, dissolve Boc-Phe-OH (1 equivalent), DCC (1.1 equivalents), and NHS (1.1 equivalents) in DCM and stir for 1 hour at 0°C.
-
Add the activated Boc-Phe-OH solution to the H-Ala-OMe solution and stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain Boc-Phe-Ala-OMe.
-
-
Deprotection of Boc-Phe-Ala-OMe:
-
Dissolve Boc-Phe-Ala-OMe in a 1:1 mixture of TFA and DCM and stir for 1 hour at room temperature.
-
Remove the solvent under reduced pressure to obtain H-Phe-Ala-OMe·TFA.
-
-
Synthesis of Boc-Gly-Phe-Ala-OMe:
-
Neutralize H-Phe-Ala-OMe·TFA with triethylamine in DCM.
-
In a separate flask, activate Boc-Gly-OH (1 equivalent) with DCC (1.1 equivalents) and NHS (1.1 equivalents) in DCM as described in step 1.
-
Add the activated Boc-Gly-OH solution to the neutralized dipeptide solution and stir overnight.
-
Work up and purify the product as described in step 1 to obtain Boc-Gly-Phe-Ala-OMe.
-
-
Saponification and Final Deprotection:
-
Dissolve Boc-Gly-Phe-Ala-OMe in a mixture of methanol and 1 M NaOH and stir for 2 hours at room temperature.
-
Acidify the solution with 1 M HCl and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Treat the resulting Boc-Gly-Phe-Ala-OH with a 1:1 mixture of TFA and DCM for 1 hour.
-
Remove the solvent under reduced pressure to yield the crude tripeptide, H-Gly-Phe-Ala-OH.
-
Purify the final product by reverse-phase HPLC.
-
Solid-Phase Synthesis of Gly-Phe-Ala (Fmoc-Strategy)
This protocol describes the manual solid-phase synthesis of Gly-Phe-Ala on a Wang resin, which will yield a C-terminal carboxylic acid.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Phe-OH, Fmoc-Gly-OH
-
2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Ala-Wang resin in a reaction vessel and add DMF.
-
Allow the resin to swell for 30 minutes with gentle agitation.
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Fmoc-Gly-OH:
-
Repeat the Fmoc-deprotection step as described in step 2.
-
Activate and couple Fmoc-Gly-OH using the same procedure as for Fmoc-Phe-OH.
-
-
Final Fmoc-Deprotection:
-
Perform a final deprotection with 20% piperidine in DMF to expose the N-terminal amine of Glycine.
-
Wash the peptide-resin thoroughly with DMF (5 times) and DCM (5 times), then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the dry peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Purify the final product by reverse-phase HPLC.
-
Workflow Diagrams
Caption: Workflow for Solution-Phase Tripeptide Synthesis.
Caption: Workflow for Solid-Phase Tripeptide Synthesis.
References
D-Leucine in Peptide Therapeutics: A Comparative Guide to Enhanced Biological Activity and Stability
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. Among these, D-Leucine stands out as a valuable building block for enhancing peptide stability and modulating biological activity. This guide provides a comparative analysis of peptides containing D-Leucine versus their L-Leucine counterparts and other alternatives, supported by experimental data and detailed protocols.
The primary driver for substituting L-amino acids with their D-isomers, such as D-Leucine, is to bolster resistance to enzymatic degradation.[1][2] Peptides composed entirely of naturally occurring L-amino acids are often susceptible to rapid cleavage by proteases in biological systems, limiting their therapeutic efficacy. The introduction of D-amino acids can significantly increase the half-life of these peptides, a critical attribute for drug candidates.[3][4]
Comparative Analysis of D-Leucine Containing Peptides
A compelling example of the benefits of D-Leucine incorporation is seen in the modification of the antimicrobial peptide Brevinin-1OS (B1OS). A study systematically compared the parent peptide with analogues containing an added L-Leucine (B1OS-L) or D-Leucine (B1OS-D-L) at the second position. The results demonstrated that while both modifications significantly enhanced antimicrobial potency compared to the parent peptide, the D-Leucine variant offered a superior therapeutic profile by reducing toxicity to mammalian cells.[5]
Data Presentation: Antimicrobial and Hemolytic Activity
The following table summarizes the key in vitro activity data for B1OS and its L- and D-Leucine modified analogues.
| Peptide | MIC vs. S. aureus (µM) | MIC vs. MRSA (µM) | MIC vs. E. faecalis (µM) | Hemolytic Activity (HC50, µM) |
| B1OS | 32 | 64 | 64 | >128 |
| B1OS-L | 2 | 4 | 8 | 29.92 |
| B1OS-D-L | 2 | 4 | 8 | 74.5 |
Data sourced from: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy.
The data clearly indicates that the addition of a leucine residue dramatically improves the minimum inhibitory concentration (MIC) against Gram-positive bacteria. Notably, B1OS-D-L retains the high antimicrobial potency of B1OS-L while exhibiting significantly lower hemolytic activity, as indicated by its higher HC50 value. This suggests that the D-Leucine modification leads to a greater therapeutic window.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides was determined using a broth microdilution method.
-
Bacterial Preparation: Bacterial strains (S. aureus, MRSA, E. faecalis) were cultured in Mueller-Hinton broth (MHB) to the mid-logarithmic phase. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The peptides (B1OS, B1OS-L, B1OS-D-L) were serially diluted in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the diluted bacterial suspension was added to each well containing the peptide dilutions. The plate was then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the peptide that completely inhibited visible bacterial growth.
Hemolytic Activity Assay
The toxicity of the peptides to mammalian cells was assessed by measuring their ability to lyse red blood cells.
-
Erythrocyte Preparation: Fresh horse red blood cells were washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.
-
Peptide Incubation: The peptides were serially diluted in PBS in a 96-well plate. An equal volume of the 2% erythrocyte suspension was added to each well.
-
Controls: PBS was used as a negative control (0% hemolysis), and 1% Triton X-100 was used as a positive control (100% hemolysis).
-
Incubation and Measurement: The plate was incubated at 37°C for 1 hour. After incubation, the plate was centrifuged, and the absorbance of the supernatant was measured at 570 nm to quantify hemoglobin release.
-
HC50 Calculation: The HC50 value, the peptide concentration causing 50% hemolysis, was calculated from the dose-response curve.
Visualizing the Impact of D-Leucine Incorporation
The strategic placement of a D-amino acid can influence the overall structure and, consequently, the biological activity of a peptide. While L-amino acids readily participate in the formation of standard secondary structures like alpha-helices, the introduction of a D-amino acid can act as a "helix breaker" or introduce a kink. However, a single D-amino acid substitution may only have a limited effect on the overall helical structure.
In the case of B1OS-D-L, the incorporation of D-Leucine at the N-terminus was found to slightly decrease the alpha-helicity compared to its L-Leucine counterpart, B1OS-L. This subtle structural change is believed to contribute to the reduced hemolytic activity without compromising the antimicrobial potency.
Logical Relationship of D-Leucine Modification
Caption: Impact of L- and D-Leucine addition on peptide properties.
L-Leucine's Role in Cellular Signaling
While D-Leucine is primarily utilized for its effect on peptide stability and structure, its enantiomer, L-Leucine, is a key signaling molecule in mammalian cells. L-Leucine is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. This anabolic activity is crucial for processes such as muscle protein synthesis.
L-Leucine Mediated mTORC1 Signaling Pathway
Caption: Simplified overview of the L-Leucine-mediated mTOR signaling pathway.
References
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Cbz and Boc Protecting Groups
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The Carboxybenzyl (Cbz or Z) and tert-Butoxycarbonyl (Boc) groups are two of the most ubiquitous amine protecting groups, each exhibiting a distinct profile of stability and reactivity. Their differential lability under various reaction conditions is fundamental to the principle of orthogonal protection, enabling the selective unmasking of functional groups in the synthesis of complex molecules like peptides and pharmaceuticals.[1]
This guide provides an objective comparison of the stability of Cbz and Boc groups, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.
Data Presentation: Stability under Various Reaction Conditions
The choice between Cbz and Boc often hinges on their stability towards the reagents required for transformations elsewhere in the molecule. The following table summarizes their relative stability under common reaction conditions.
| Reaction Condition | Cbz (Carboxybenzyl) Stability | Boc (tert-Butoxycarbonyl) Stability |
| Strong Acids | Labile (e.g., HBr in Acetic Acid, AlCl₃/HFIP).[2][3][4] | Highly Labile (e.g., TFA, HCl).[5] |
| Mild Acids | Generally Stable. | Labile to some acids (e.g., p-TsOH). |
| Bases | Generally Stable. | Generally Stable. |
| Catalytic Hydrogenolysis | Highly Labile (e.g., H₂/Pd-C). | Stable. |
| Nucleophiles | Generally Stable. | Generally Stable. |
| Oxidizing Agents | Generally Stable. | Can be unstable to certain oxidative conditions. |
| Reducing Agents (non-H₂) | Stable to many (e.g., NaBH₄ alone). | Stable. |
| Lewis Acids | Labile to strong Lewis acids (e.g., AlCl₃). | Labile. |
Deprotection Strategies and Mechanisms
The orthogonality of Cbz and Boc groups stems from their distinct deprotection mechanisms.
-
Cbz Deprotection : The Cbz group is most commonly cleaved by catalytic hydrogenolysis . In this process, a palladium catalyst and a hydrogen source (like H₂ gas or a transfer agent) are used to reductively cleave the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. Alternatively, strong acidic conditions, such as hydrogen bromide in acetic acid, can cleave the Cbz group.
-
Boc Deprotection : The Boc group is characteristically acid-labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the tert-butyl group. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently eliminates to form isobutylene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Mandatory Visualization
Experimental Protocols
The following are representative experimental procedures for the deprotection of Cbz and Boc groups.
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a Cbz-protected amine using palladium on carbon (Pd/C) as the catalyst and hydrogen gas.
-
Materials:
-
N-Cbz protected substrate
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (or Ethanol)
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve the N-Cbz protected substrate in methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove air.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with the reaction solvent to ensure complete recovery of the product. Caution: The palladium catalyst on the filter paper can be pyrophoric upon drying and should be handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be purified further if necessary.
-
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the acid-catalyzed removal of a Boc protecting group using TFA in dichloromethane (DCM).
-
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate in anhydrous DCM (e.g., 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution (a common ratio is 25-50% TFA in DCM v/v).
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting crude product is the amine trifluoroacetate salt.
-
Neutralization (to obtain free amine): Dissolve the residue in DCM and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Check that the aqueous layer is basic.
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.
-
Conclusion
The Cbz and Boc protecting groups are foundational tools in modern organic synthesis, offering a reliable and orthogonal system for amine protection. The Cbz group's stability to acidic conditions and lability to hydrogenolysis makes it an excellent counterpart to the acid-labile Boc group, which is stable to catalytic hydrogenation. The choice between them is dictated by the overall synthetic strategy, considering the presence of other functional groups and the planned reaction sequence. A thorough understanding of their respective stabilities, as outlined in this guide, is critical for the efficient and successful synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. genscript.com [genscript.com]
A Comparative Guide to Peptide Protecting Group Strategies: Fmoc vs. Boc vs. Cbz
In the precise science of peptide synthesis, the strategic selection of protecting groups is a critical decision that dictates the efficiency, purity, and success of the entire process.[1] These chemical shields temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring the accurate construction of the desired peptide sequence.[1][2] This guide offers a comprehensive cost-benefit analysis of the three most prevalent α-amino protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).
The primary distinction among these strategies lies in their lability—the specific chemical conditions required for their removal.[1] Fmoc is base-labile, Boc is acid-labile, and Cbz is cleaved by hydrogenolysis.[1] This fundamental difference forms the basis of their "orthogonality," a crucial concept that allows for the selective removal of one protecting group without affecting others, enabling the synthesis of complex peptides.
At a Glance: Key Differences Between Protecting Group Strategies
The choice between Fmoc, Boc, and Cbz methodologies fundamentally influences the entire synthetic workflow, from the selection of resins and side-chain protecting groups to the final cleavage conditions.
| Feature | Fmoc Strategy | Boc Strategy | Cbz Strategy |
| α-Amino Protection | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Lability | Base-labile | Acid-labile | Removed by Hydrogenolysis |
| Deprotection Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) in DCM | H₂/Pd catalyst |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Benzyl-based, removed by strong acid (HF) | Orthogonal to Boc and Fmoc |
| Final Cleavage | Mild conditions (TFA) | Harsh conditions (e.g., HF, TFMSA) | N/A (Used in solution-phase or for specific side-chain protection) |
| Key Advantages | Milder conditions, automation-friendly, high purity, real-time monitoring. | Lower cost of amino acid derivatives, effective for long or difficult sequences. | Orthogonal to acid/base labile groups. |
| Key Disadvantages | Higher reagent cost, potential for side reactions like aspartimide formation. | Harsh/hazardous final cleavage (HF), less suitable for sensitive peptides. | Catalyst poisoning by sulfur-containing residues, not suitable for SPPS α-amino protection. |
Quantitative Comparison: Performance and Cost
The selection of a protecting group strategy has significant implications for both the outcome of the synthesis and the overall cost. While the Fmoc strategy is now the most common approach in solid-phase peptide synthesis (SPPS), the Boc strategy remains valuable for specific applications.
Table 1: Performance Comparison
| Parameter | Fmoc Strategy | Boc Strategy | Notes |
| Coupling Efficiency | High, typically >99% with modern coupling reagents (e.g., HATU, HBTU). | High, but traditionally paired with reagents like DCC/HOBt which may be less efficient. | Efficiency is sequence-dependent, but Fmoc is often favored for its compatibility with highly efficient, modern reagents. |
| Typical Purity | Generally higher due to milder deprotection conditions, reducing side reactions. | Can be lower for sensitive peptides due to repeated acid treatment and harsh final cleavage. | For a 70-mer peptide, a 99.5% yield at each step results in a 50% overall theoretical yield. |
| Aggregation | Can be problematic for hydrophobic peptides. | In situ neutralization protocols can provide superior results for aggregation-prone sequences. | Aggregation can hinder reaction completion and reduce yield and purity. |
| Automation | Highly suitable and common for automated synthesizers. | Less common for modern automated platforms. | The mild, repetitive nature of the Fmoc cycle is well-suited for automation. |
Table 2: Cost-Benefit Analysis
| Item | Fmoc Strategy | Boc Strategy | Analysis |
| Protected Amino Acids | More expensive. | Generally less expensive. | The cost of Fmoc-amino acids is a significant factor, though prices have been decreasing. |
| Resins | Comparable cost (e.g., Wang, Rink Amide). | Comparable cost (e.g., Merrifield, PAM). | Resin cost is not a major differentiating factor. |
| Reagents | Piperidine (recyclable), expensive coupling reagents (HATU). | TFA (significant cost), DIEA, less expensive coupling reagents (DCC). | While Boc monomers are cheaper, the overall cost may be balanced by reagent choices and synthesis scale. |
| Solvents | DMF, DCM. | DCM, DMF. | Solvent costs are comparable for both methods. |
| Waste Disposal | Cost associated with organic and basic waste. | Cost associated with halogenated and acidic waste. | Both strategies generate significant chemical waste requiring costly disposal. |
| Equipment | Standard laboratory equipment. | Requires specialized, HF-resistant apparatus for final cleavage. | The need for special equipment for Boc cleavage is a significant safety and cost consideration. |
Experimental Workflows and Methodologies
The following diagrams and protocols outline the core steps in peptide synthesis using Fmoc, Boc, and Cbz strategies.
Visualizing the Synthesis Cycles
The workflows for Fmoc and Boc solid-phase peptide synthesis (SPPS) are cyclical processes involving repeated deprotection and coupling steps.
References
Safety Operating Guide
Navigating the Safe Disposal of Cbz-D-Leu-Val-Boc: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Cbz-D-Leu-Val-Boc, a protected peptide derivative. By adhering to these protocols, laboratories can ensure the safety of their personnel and maintain environmental compliance.
The core principle of chemical waste management for a compound like this compound, where a specific Safety Data Sheet (SDS) may not be readily available, is to treat it as hazardous chemical waste.[1][2] This precautionary approach ensures that all contaminated materials are handled and disposed of in a manner that mitigates potential risks.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to follow standard laboratory safety practices. Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any airborne particles.[2] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat is necessary to prevent skin contact.
Key Safety and Disposal Data Summary
While specific quantitative data for this compound is not publicly documented, the following table summarizes the general properties and hazards based on its chemical structure, which includes a carbamate group.[3]
| Property/Consideration | Value/Information | Hazard Class | Disposal Consideration |
| Chemical Family | Peptide Derivative, Carbamate | Toxic | Should be treated as hazardous waste.[3] |
| Physical Form | Likely a solid | N/A | Handle as solid chemical waste. |
| Toxicity | Carbamates can be toxic. | Toxic | Do not dispose of in regular trash or down the drain. |
| Solubility | Varies depending on the solvent used | N/A | Solutions should be collected as liquid hazardous waste. |
| Primary Disposal Route | Incineration | N/A | Recommended for carbamate-containing compounds. |
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid or liquid) and must align with your institution's and local hazardous waste regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, leak-proof hazardous waste container.
-
High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.
-
The container must be kept securely closed except when adding waste.
-
-
Liquid Waste:
-
If this compound is in a solution (e.g., dissolved in an organic solvent), it must be collected in a separate, clearly labeled hazardous waste container designated for liquid waste.
-
Ensure the container is compatible with the solvent used.
-
Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should often be collected separately.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled with the full chemical name: "this compound".
-
Also, include the names of any solvents present in liquid waste containers.
-
Indicate the approximate quantities of the waste.
-
Use your institution's official hazardous waste tags or labels.
Step 3: Storage of Chemical Waste
-
Store waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.
-
This area should be at or near the point of waste generation.
-
Ensure that incompatible wastes are stored separately to prevent accidental reactions.
-
It is good practice to use secondary containment, such as a tray, to mitigate any potential leaks or spills.
Step 4: Arranging for Final Disposal
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
-
All disposal activities must be documented in your laboratory's waste log as required by regulations.
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" if all waste has been removed by standard practices.
-
To be disposed of as non-hazardous waste, the empty container should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original chemical label before placing the container in the appropriate recycling or trash receptacle.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Cbz-D-Leu-Val-Boc
Essential Safety and Handling Guide for Cbz-D-Leu-Val-Boc
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 135219-72-6) was publicly available at the time of this writing. The following guidance is based on best practices for handling similar protected peptide compounds and should be supplemented by a thorough risk assessment by qualified personnel. It is imperative to treat this compound as potentially hazardous in the absence of complete toxicological data.[1]
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper handling and disposal of this compound.
I. Compound Data and Storage
While specific quantitative hazard data for this compound is not available, the following table summarizes its known physical properties and recommended storage conditions based on supplier information and general peptide chemistry guidelines.
| Parameter | Value | Source/Rationale |
| Chemical Name | This compound | N/A |
| CAS Number | 135219-72-6 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₃₆N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 420.54 g/mol | --INVALID-LINK-- |
| Physical State | Assumed to be a white to off-white lyophilized powder. | Based on typical appearance of protected peptides. |
| Storage (Lyophilized) | Long-term: -20°C in a tightly sealed container, protected from light and moisture.Short-term: 2-8°C for brief periods. | General guidelines for peptide stability.[2][3] Lyophilized peptides are stable for years when stored at -20°C.[3] Moisture and light can degrade the compound.[2] |
| Storage (In Solution) | Recommended: Prepare solutions fresh. If necessary: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | The shelf-life of peptides in solution is very limited. Bacterial degradation is a risk. Using sterile buffers at pH 5-6 can prolong storage life. Aliquoting prevents degradation from freeze-thaw cycles. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to prevent skin contact, eye exposure, and inhalation. The following table outlines the required and recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Required: Nitrile gloves. Recommended: Double-gloving. | Protects against accidental skin contact. Since no specific chemical resistance data is available, nitrile gloves are a standard for general laboratory chemical handling. Double-gloving is recommended for added protection. |
| Eye & Face Protection | Required: Safety glasses with side shields. Recommended: Chemical safety goggles. A face shield should be worn when handling larger quantities or if there is a risk of splashing. | Protects eyes from airborne powder and potential splashes of solutions. Based on the SDS for a similar compound (BOC-L-valine hydroxysuccinimide ester), there is a potential for serious eye irritation. |
| Respiratory Protection | Required for powders: Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required. | Prevents inhalation of the lyophilized powder. Handling fine powders outside of a contained ventilation system poses a respiratory risk. |
| Body Protection | Required: Laboratory coat. Recommended: Chemical-resistant apron for handling solutions. | Protects skin and personal clothing from contamination. Full-length pants and closed-toe shoes are mandatory in the laboratory. |
III. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes exposure and preserves the integrity of the compound.
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood for handling this compound.
-
Ensure the work area is clean and free of contaminants.
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE before starting.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Donning PPE:
-
Put on PPE in the following order: lab coat, safety goggles (and face shield if necessary), and then gloves. Ensure gloves overlap the cuffs of the lab coat.
-
-
Handling the Lyophilized Powder:
-
Before opening, allow the container of this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Perform all weighing and transfers of the powder inside the chemical fume hood to minimize inhalation risk.
-
Handle the powder gently to avoid creating airborne dust.
-
Promptly and securely seal the container after dispensing.
-
-
Preparing Solutions:
-
When dissolving the peptide, add the solvent slowly to the vial containing the powder.
-
If necessary, sonicate or vortex gently to aid dissolution.
-
Clearly label the new container with the compound name, concentration, solvent, and date of preparation.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Doff PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
IV. Disposal Plan
Proper disposal is critical for laboratory safety and environmental compliance.
-
Solid Waste:
-
Place unused this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated solid waste (e.g., gloves, weigh boats, pipette tips) must be collected in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and a full description of the contents.
-
Store waste containers in a designated, secure secondary containment area away from incompatible materials pending pickup.
-
-
Waste Pickup:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for PPE selection, use, and disposal when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
